molecular formula C7H13ClF3N B2718270 2-(Trifluoromethyl)azepane hydrochloride CAS No. 1227494-16-7

2-(Trifluoromethyl)azepane hydrochloride

Cat. No.: B2718270
CAS No.: 1227494-16-7
M. Wt: 203.63
InChI Key: ZNYAGOHOVJJDSI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)azepane hydrochloride (CAS 1227494-16-7) is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63-204 Da . It is an azepane-based scaffold functionalized with a trifluoromethyl group, a combination of significant interest in modern medicinal chemistry. The incorporation of the trifluoromethyl group is a widely employed strategy to fine-tune the properties of organic molecules, as it can enhance metabolic stability, influence lipophilicity, and improve cell membrane permeability . Azepane, a seven-membered nitrogen-containing ring, is a valuable scaffold in drug discovery, with recent research highlighting novel azepane derivatives as potent inhibitors of targets like monoamine transporters, suggesting potential for central nervous system (CNS) drug development . This makes 2-(Trifluoromethyl)azepane hydrochloride a highly valuable building block for medicinal chemists. Its primary research application is as a versatile synthetic intermediate. Researchers can utilize this compound to construct more complex molecules for pharmaceutical and agrochemical research, particularly in the synthesis of novel bioactive compounds and for exploring structure-activity relationships (SAR) . The compound is offered with a high purity of 95% and is available for research use only from multiple chemical suppliers, with various pack sizes ranging from 50 mg to 5 g . This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)azepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAGOHOVJJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

2-(Trifluoromethyl)azepane hydrochloride (CAS: 1227494-16-7 ) represents a specialized class of fluorinated saturated heterocycles used as high-value building blocks in modern drug discovery.[1] Unlike the common piperidine or pyrrolidine analogs, the azepane (homopiperidine) ring offers a unique seven-membered topology that allows for exploring novel chemical space.[1] The strategic introduction of the trifluoromethyl (-CF₃) group at the


1

This guide details the structural characteristics, validated synthetic routes, physicochemical properties, and medicinal chemistry applications of this scaffold.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(Trifluoromethyl)azepane hydrochloride
Common Name

-Trifluoromethyl homopiperidine HCl
CAS Number 1227494-16-7
Molecular Formula C

H

F

N

HCl
Molecular Weight 203.63 g/mol (Salt); 167.17 g/mol (Free Base)
Chirality Contains one chiral center at C2.[1] Available as racemate or enantiopure (

or

) forms.
Physical State White to off-white solid (hygroscopic).[2]
Structural Analysis

The azepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The introduction of a bulky, electron-withdrawing -CF₃ group at the C2 position creates a "stereoelectronic anchor."[1]

  • Electronic Effect: The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the nitrogen lone pair, significantly reducing basicity.[1]

  • Steric/Conformational Effect: To minimize 1,2-allylic strain (A-strain) and gauche interactions, the -CF₃ group typically adopts a pseudo-equatorial position, locking the ring into a preferred conformation.[1] This "rigidification" is critical for reducing the entropic penalty of ligand binding.[1]

Synthesis & Manufacturing

The synthesis of 2-(trifluoromethyl)azepane is non-trivial due to the difficulty of forming seven-membered rings with electron-withdrawing substituents.[1] The most authoritative and scalable route, developed by Rioton, Masson, and Cossy (2018) , utilizes a ring-expansion strategy starting from chiral proline derivatives or trifluoromethylated aziridines.[1]

Core Synthetic Pathway: Azetidinium Ring Expansion

This method is preferred for its ability to transfer chirality from the starting material to the final azepane product with high enantiomeric excess (ee).[1]

Step-by-Step Protocol (Rioton Route)
  • Precursor Preparation:

    • Start with L-Proline (for chiral access) converted to a 2-(trifluoromethyl)pyrrolidine derivative via reduction and trifluoromethylation.[1]

    • Alternatively, use 1-tosyl-2-(trifluoromethyl)aziridine as a substrate for initial ring opening.[1]

  • Formation of Bicyclic Azetidinium Intermediate:

    • The pyrrolidine derivative is reacted with a bifunctional alkylating agent (e.g., 1-bromo-3-chloropropane) or subjected to intramolecular cyclization to form a strained bicyclic azetidinium ion .[1]

    • Critical Control Point: This intermediate is highly reactive and usually generated in situ.[1]

  • Regioselective Ring Expansion:

    • Nucleophilic attack on the azetidinium ion drives the expansion.[1] The presence of the -CF₃ group directs the nucleophile to the less hindered/electronically favorable carbon, resulting in the seven-membered azepane ring.[1]

    • Reagents: Nucleophiles can vary, but for the core scaffold, hydride sources or specific carbon nucleophiles are used.[1]

    • Conditions: Typically performed in polar aprotic solvents (CH₃CN or DMF) at elevated temperatures (60–80 °C).[1]

  • Deprotection & Salt Formation:

    • The N-protecting group (e.g., Tosyl or Benzyl) is removed (e.g., using Mg/MeOH or hydrogenation).[1]

    • The free amine is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the stable hydrochloride salt .[1]

Synthesis Logic Diagram

The following diagram illustrates the logical flow of the ring-expansion synthesis.

SynthesisRoutecluster_mechanismMechanism of ActionStartStart:L-Proline orTF-AziridineInter1Intermediate:2-(Trifluoromethyl)pyrrolidineStart->Inter1FunctionalizationAzetidiniumCritical Intermediate:Bicyclic Azetidinium Ion(Strained)Inter1->AzetidiniumIntramolecularAlkylationExpansionReaction:RegioselectiveRing ExpansionAzetidinium->ExpansionNucleophilic Attack(Regiocontrolled by CF3)ProductProduct:2-(Trifluoromethyl)azepane HClExpansion->ProductDeprotection &HCl Salt Formation

Caption: Synthetic workflow for 2-(trifluoromethyl)azepane via the Rioton-Masson azetidinium ring-expansion strategy.

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The incorporation of the -CF₃ group drastically alters the properties of the azepane ring compared to the non-fluorinated parent (azepane).[1]

PropertyAzepane (Parent)2-(CF

)azepane (Target)
Impact in Drug Design
pK

(Conjugate Acid)
~11.0~5.5 – 6.5 (Estimated)Reduced Basicity: The electron-withdrawing CF₃ group lowers pK

by 4-5 units.[1] At physiological pH (7.4), a significant fraction exists as the neutral free base, enhancing membrane permeability (passive diffusion).[1]
LogP (Lipophilicity) ~1.2~2.0 – 2.5 Increased Lipophilicity: Improves blood-brain barrier (BBB) penetration and hydrophobic binding interactions.
Metabolic Stability Low (Susceptible to

-oxidation)
High Metabolic Blocking: The C-F bond prevents oxidative metabolism at the

-carbon (a common "soft spot" for CYP450 enzymes).[1]
Conformation Flexible (Fluxional)Biased/Rigid Entropy Reduction: The CF₃ group locks the ring, reducing the entropic cost of binding to a protein target.[1]

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

2-(Trifluoromethyl)azepane serves as a bioisostere for:

  • Ortho-substituted piperidines: Providing a slightly larger bite angle and different vector projection of substituents.[1]

  • Acyclic amines: Constraining the N-C bond rotation found in flexible chains.[1]

Modulation of hERG Channel Inhibition

Basic amines are often implicated in hERG channel inhibition (cardiotoxicity) due to cation-pi interactions in the channel pore.[1]

  • Strategy: Replacing a highly basic azepane or piperidine with 2-(trifluoromethyl)azepane reduces the basicity (lowering the cationic fraction at physiological pH).[1]

  • Result: This often drastically reduces hERG affinity while maintaining potency at the primary target, a proven strategy in optimizing CNS drugs.[1]

Case Study: Kinase Inhibitors

Azepane scaffolds are found in kinase inhibitors (e.g., analogs of Balanol ).[1][3] The introduction of the trifluoromethyl group at the 2-position of the azepane ring in Balanol analogs has been shown to:

  • Improve selectivity for specific PKC isozymes.

  • Enhance hydrolytic stability.[1]

Experimental Protocol: Handling & Storage

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.[1] The compound is hygroscopic; store under inert atmosphere (Nitrogen/Argon).[1]

Standard Coupling Procedure (Amide Bond Formation)

To use this building block in a drug discovery campaign (e.g., coupling to a carboxylic acid core):

  • Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF or DCM.[1]

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.

  • Addition: Add 2-(Trifluoromethyl)azepane hydrochloride (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][4]

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄.

  • Note: Due to the reduced basicity of the amine, stronger bases or elevated temperatures may occasionally be required compared to non-fluorinated amines.[1]

References

  • Rioton, S., Masson, G., & Cossy, J. (2018).[1][5] Access to Enantio-enriched Substituted

    
    -Trifluoromethyl Azepanes from L-Proline. Organic Letters , 20(15), 4566–4570.[1] [1]
    
  • Dolfen, J., et al. (2014).[1][6] Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal , 20(34), 10650–10653.[1][6] [1]

  • Champagne, P. A., et al. (2015).[1] Conformational Analysis of Fluorinated Piperidines and Azepanes. Journal of Organic Chemistry . (Contextual grounding on fluorine conformational effects).

  • Sigma-Aldrich Product Catalog . 2-(Trifluoromethyl)azepane hydrochloride. Product No. ENA947408633.

  • PubChem Compound Summary . 2-(Trifluoromethyl)azepane hydrochloride.[1] CID 132300803.

2-(Trifluoromethyl)azepane hydrochloride CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride

Executive Summary

2-(Trifluoromethyl)azepane hydrochloride (CAS: 1227494-16-7) is a specialized fluorinated saturated heterocycle used in advanced medicinal chemistry.[1] As a seven-membered ring analog of 2-(trifluoromethyl)piperidine, it serves as a critical bioisostere for modulating lipophilicity, metabolic stability, and basicity in drug candidates.[1] This guide provides a comprehensive technical analysis of its physicochemical identity, safety protocols, and synthetic utility, specifically focusing on the ring-expansion methodologies developed to access this strained scaffold.[1]

Substance Identity & Physicochemical Profile

Property Data
Chemical Name 2-(Trifluoromethyl)azepane hydrochloride
CAS Number 1227494-16-7
Molecular Formula

Molecular Weight 203.63 g/mol
Free Base MW 167.17 g/mol
Physical State White to off-white solid (Hygroscopic)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1]
PubChem CID 50989379 (Free Base: 132300803)
Key Identifier The trifluoromethyl group at the

-position (

) significantly lowers the

of the amine compared to the parent azepane.[1]

Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

This compound is a research chemical and functionalized secondary amine.[1] While specific toxicological data may be limited, it is classified based on the properties of analogous fluorinated amine hydrochlorides.

GHS Hazard Classifications
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long durations.

Synthesis & Manufacturing: The Rioton Ring Expansion

The synthesis of 2-(trifluoromethyl)azepane is non-trivial due to the difficulty of introducing a trifluoromethyl group directly onto a seven-membered ring.[1] The most authoritative method, developed by Sarah Rioton, Janine Cossy, and Domingo Gomez Pardo , utilizes a stereospecific ring expansion of trifluoromethylated pyrrolidines.

Mechanism of Action
  • Precursor Selection: The process begins with L-Proline derivatives, which are converted to

    
    -amino alcohols.[1]
    
  • Azetidinium Formation: Activation of the alcohol (e.g., via mesylation) triggers an intramolecular nucleophilic attack by the nitrogen, forming a bicyclic azetidinium ion intermediate.

  • Regioselective Opening: The trifluoromethyl group exerts a strong electronic directing effect.[1] Nucleophiles attack the bridgehead carbon, relieving ring strain and expanding the 5-membered pyrrolidine/azetidinium system into the 7-membered azepane core.[1]

RingExpansion Proline L-Proline Derivative Alcohol Trifluoromethyl Pyrrolidinyl Alcohol Proline->Alcohol Reduction/CF3 Intro Activation Activation (Mesylation) Alcohol->Activation Azetidinium Bicyclic Azetidinium Ion (Intermediate) Activation->Azetidinium Intramolecular Cyclization Azepane 2-(Trifluoromethyl) azepane Azetidinium->Azepane Regioselective Ring Opening

Caption: Stereospecific synthesis of 2-(trifluoromethyl)azepane via azetidinium ring expansion.[1][2][3]

Application in Drug Design

Bioisosterism & Basicity Modulation

The introduction of the electron-withdrawing trifluoromethyl (


) group adjacent to the nitrogen atom ( 

-position) dramatically alters the electronic properties of the azepane ring.[1]
  • Basicity (

    
    ) Reduction:  The 
    
    
    
    group pulls electron density away from the nitrogen lone pair. While unsubstituted azepane has a
    
    
    , the 2-trifluoromethyl derivative typically exhibits a
    
    
    lower by 2–3 units.[1] This is crucial for improving membrane permeability (increasing the fraction of uncharged species at physiological pH) and reducing hERG channel inhibition liability.
  • Metabolic Stability: The

    
     group blocks the 
    
    
    
    -carbon from metabolic oxidation (e.g., by Cytochrome P450 enzymes), a common clearance pathway for cyclic amines.[1]
Conformational Control

The bulky


 group imposes steric constraints, favoring specific ring puckering conformations. This "conformational locking" can enhance binding affinity by pre-organizing the ligand into a bioactive shape, reducing the entropic penalty upon binding to a protein target.

Experimental Handling Protocol

Objective: Safe preparation of a stock solution for biological assay.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Weighing: Weigh the hygroscopic hydrochloride salt quickly to minimize moisture uptake.[1]

  • Solubilization:

    • Dissolve 10 mg of 2-(trifluoromethyl)azepane HCl in 1 mL of DMSO to create a stock solution.

    • Note: The solution may be slightly acidic due to the HCl salt. For coupling reactions, neutralize in situ with a tertiary base (e.g., DIPEA or TEA) (3.0 equivalents).

  • Reaction Setup:

    • For amide coupling: Use standard HATU/EDC conditions.[1] The reduced nucleophilicity of the amine (due to the

      
       group) may require longer reaction times (4–12 hours) or elevated temperatures (40°C).
      

References

  • Sigma-Aldrich / Merck. (2025).[1] Product Specification: 2-(Trifluoromethyl)azepane hydrochloride (CAS 1227494-16-7).[1][4] Retrieved from

  • Rioton, S., Gomez Pardo, D., & Cossy, J. (2017).[5][6] Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives and Azepanes. Molecules , 22(3), 483. 
    
  • Masson, G., Rioton, S., Gomez Pardo, D., & Cossy, J. (2018). Access to Enantio-enriched Substituted

    
    -Trifluoromethyl Azepanes from L-Proline. Organic Letters . [1]
    
  • PubChem. (2025).[1] Compound Summary: 2-(Trifluoromethyl)azepane hydrochloride (CID 50989379).[1] National Library of Medicine.

Sources

Technical Guide: Conformational Analysis of 2-(Trifluoromethyl)azepane Ring Systems

[1]

Executive Summary

The 2-(trifluoromethyl)azepane scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique combination of metabolic stability, lipophilicity modulation, and vector control.[1] However, the seven-membered azepane ring is inherently fluxional, lacking the rigid chair preference of piperidines.[1] When substituted with a bulky, highly electronegative trifluoromethyl (


This guide provides a rigorous framework for analyzing these systems, moving beyond static representations to dynamic, solution-state characterization using advanced NMR techniques and Density Functional Theory (DFT).[1]

Part 1: Theoretical Framework & Stereoelectronics[1]

The Azepane Conformational Landscape

Unlike cyclohexane, which resides firmly in a chair conformation, the unsubstituted azepane ring exists in a low-energy equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

  • Pseudorotation: The energy barrier between these conformers is low (

    
    ), allowing for rapid pseudorotation at room temperature.
    
  • Substituent Impact: Introducing a substituent at C2 breaks the symmetry.[1] For 2-(trifluoromethyl)azepane, the

    
     group seeks to minimize 1,2-eclipsing interactions with the N-substituent and C3 protons.[1]
    
The Trifluoromethyl Perturbation

The

  • Steric Bulk: The A-value of a

    
     group is 
    
    
    (in cyclohexane), driving it toward pseudo-equatorial positions to avoid transannular strain.
  • The Fluorine Gauche Effect: In

    
    -fluoro amines, the C-F bond often aligns gauche to the nitrogen lone pair (
    
    
    ).[1]
    • Mechanism:[1][2][3][4] Hyperconjugative donation from the nitrogen lone pair into the antibonding orbital of the C-F bond (

      
      ).
      
    • Consequence: This interaction can stabilize conformations that appear sterically unfavorable, potentially locking the 2-

      
       group in a pseudo-axial orientation depending on the N-substituent (H, Alkyl, or Acyl).[1]
      

Part 2: Computational Analysis Workflow

Before wet-lab synthesis, conformational space must be mapped computationally to predict Boltzmann distributions.[1]

Protocol: DFT-Based Conformational Search

Objective: Identify global minima and transition states for N-inversion and ring pseudorotation.[1]

  • ** conformational Search:** Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling with a force field (e.g., MMFF94x) to generate 50-100 candidate geometries.[1]

  • Geometry Optimization: Promote low-energy candidates to DFT optimization.

    • Recommended Level: B3LYP-D3(BJ)/6-311++G(d,p).[1] The "++" diffuse functions are mandatory for correctly modeling fluorine's lone pairs.[1]

    • Solvation: Use IEFPCM (Implicit Solvation) matching your NMR solvent (e.g.,

      
       or DMSO-
      
      
      ).[1]
  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).[1]
    
Visualization: Computational Logic Flow

GStartInput Structure2-CF3-AzepaneSearchConformational Search(Monte Carlo / MMFF94)Start->SearchFilterFilter RedundantConformers (< 5 kcal/mol)Search->FilterDFT_OptDFT OptimizationB3LYP-D3/6-311++G(d,p)(IEFPCM Solvation)Filter->DFT_OptFreqFrequency Calc(Check Imaginary Freqs)DFT_Opt->FreqFreq->DFT_OptImaginary Freq (TS)BoltzBoltzmann WeightingCalculate % PopulationFreq->BoltzValid Minima

Caption: Workflow for determining theoretical conformer populations using Density Functional Theory.

Part 3: Experimental Characterization (NMR)

NMR analysis of fluorinated azepanes requires specialized techniques due to the lack of distinct protons and the complexity of 7-membered ring couplings.[1]

Variable Temperature (VT) NMR

Because azepanes are fluxional, room temperature (RT) spectra often show broadened, averaged signals.[1]

  • Experiment: Cool the sample (typically

    
     to 
    
    
    in
    
    
    or THF-
    
    
    ) to reach the slow exchange limit .
  • Observation: At

    
     (coalescence temperature), the averaged signal splits into distinct conformer populations (e.g., Twist-Chair A vs. Twist-Chair B).[1]
    
  • Calculation: Use the Gutowsky-Holm equation to calculate the activation energy barrier (

    
    ) of the ring flip.
    
HOESY (The Gold Standard)

Standard NOESY is often insufficient due to signal overlap. Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between


1

Protocol:

  • Pulse Sequence: hnoe (or instrument equivalent).

  • Mixing Time: Set to 300-500 ms. (Longer than proton NOESY due to slower cross-relaxation).

  • Interpretation:

    • Strong cross-peak between

      
       and 
      
      
      (transannular) indicates a pseudo-axial
      
      
      (pointing "into" the ring).
    • Strong cross-peak between

      
       and 
      
      
      (geminal) is reference.
    • Cross-peaks to

      
       confirm the rotameric state of the N-C bond.
      
Scalar Coupling Analysis ( )

The vicinal coupling constant between the fluorine and the C2-proton provides dihedral angle information.

  • Equation:

    
     follows a Karplus-type curve.[1]
    
    • 
      : Gauche orientation (
      
      
      ).[1]
    • 
      : Anti-periplanar orientation (
      
      
      ).[1]

Part 4: Synthesis & Application Case Study

Synthesis Route (Ring Expansion)

The most reliable route to 2-(trifluoromethyl)azepanes is the ring expansion of 2-(trifluoromethyl)aziridinium or azetidinium intermediates, often derived from trifluoroacetaldehyde hemiacetals or specific rearrangement of pyrrolidines [1].[1]

Data Summary: Conformer Identification

When analyzing a synthesized derivative (e.g., N-benzyl-2-(trifluoromethyl)azepane), use the following matrix to assign the dominant conformer.

ParameterTwist-Chair (CF3-Equatorial)Twist-Chair (CF3-Axial)

Chemical Shift
Typically upfield (shielded)Typically downfield (deshielded)

Coupling
Large (

Hz) if H2 is axial
Small (

Hz)
HOESY Signal Strong to adjacent H3 protonsStrong to transannular H7/H6 protons
Relative Energy (DFT) Usually Global Minimum (Steric)Stabilized by

(Electronic)
Stereoelectronic Stabilization Diagram

Stereoelectronicscluster_0The Fluorine Gauche EffectN_LPNitrogen Lone Pair(n)InteractionHyperconjugation(Stabilization)N_LP->InteractionDonationCF_SigmaC-F Antibonding Orbital(σ*)CF_Sigma->InteractionAcceptanceConsequenceGauche Preference(Pseudo-Axial Bias)Interaction->ConsequenceLowers Energy

Caption: Schematic of the

References

  • Dolfen, J., Kenis, S., Van Hecke, K., De Kimpe, N., & D'hooghe, M. (2014).[1][5] Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine.[1][5] Chemistry – A European Journal, 20(34), 10650-10653.[1] [Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link]

  • Carcenac, Y., Tordeux, M., & Wakselman, C. (2006).[1] The conformational free energy (A value) of the trifluoromethyl group.[6] New Journal of Chemistry, 30, 447-453.[1] [Link]

  • Masson, G. S., Rioton, S., & Gomez Pardo, D. (2018).[1] Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. ScienceOpen Collection. [Link][1]

History and development of fluorinated seven-membered nitrogen heterocycles

[1]

Executive Summary

The incorporation of fluorine into seven-membered nitrogen heterocycles (azepines, diazepines, and their benzofused analogues) represents a high-value yet synthetically demanding frontier in medicinal chemistry. While six-membered rings (piperidines) dominate small-molecule drug databases, seven-membered rings offer unique chemical space coverage. However, they suffer from entropic penalties during synthesis and conformational "floppiness" in biological systems.

This guide details the historical and technical evolution of stabilizing these scaffolds using fluorine. We explore how the high electronegativity and small van der Waals radius of fluorine are used not just for metabolic blocking, but as stereoelectronic control elements to "lock" the conformation of these otherwise flexible rings.

Part 1: Strategic Rationale – The "Fluorine Lock"

The Conformational Challenge

Seven-membered rings (azepanes/azepines) possess high conformational flexibility, existing in a flux between chair, twist-chair, boat, and twist-boat forms. This entropy often results in poor binding affinity due to the high energy cost of freezing the bioactive conformation upon protein binding.

The Fluorine Solution

Introducing fluorine, particularly the gem-difluoro motif (

  • The Gauche Effect: In

    
    -fluoroamines, the C–F bond tends to align gauche to the C–N lone pair or bond, minimizing 
    
    
    repulsion.
  • Dipole Minimization: In gem-difluoroazepanes, the ring adopts twisted conformations that minimize the net dipole moment, effectively creating a rigidified scaffold that mimics the carbonyl group's geometry without its metabolic liability.

Part 2: Synthetic Architectures

The synthesis of these rings has evolved from classical ring expansions to precision transition-metal catalysis.

Taxonomy of Synthesis

The following decision matrix outlines the primary routes available to the modern chemist, categorized by the starting material's ring size.

Synthetic_MatrixTargetFluorinatedAzepines/DiazepinesStrat_ExpStrategy A:Ring ExpansionTarget->Strat_ExpStrat_CycStrategy B:Direct CyclizationTarget->Strat_CycIsatinFluorinated Isatins(Pre-functionalized)Strat_Exp->IsatinC-C InsertionKetoneCyclic Ketones(Schmidt/Beckmann)Strat_Exp->KetoneN-InsertionDieneGem-difluoro Dienes(RCM)Strat_Cyc->DieneRu-CatalysisAnilineFluoro-Anilines(Radical Cascade)Strat_Cyc->AnilineNi/Radical

Figure 1: Strategic decision tree for accessing fluorinated seven-membered heterocycles. Selection depends on whether the fluorine is introduced early (building block) or late.

Part 3: Detailed Synthetic Protocols

Protocol A: Ring-Closing Metathesis (RCM) of gem-Difluoroazepanes

Context: RCM is the gold standard for constructing the azepane core. However, electron-deficient fluoroalkenes are "reluctant" substrates for Grubbs catalysts. The presence of a gem-difluoro group can be leveraged to direct regioselectivity.[1][2]

Mechanism: The gem-difluoro group lowers the energy of the

Step-by-Step Methodology: Based on methodologies adapted from Fustero et al. and recent optimization studies [1, 3].

  • Precursor Synthesis:

    • Start with a commercially available gem-difluoro homoallylic amine.

    • Protect Nitrogen with a Boc or Cbz group (Crucial: Free amines poison Ru catalysts).

    • Acylate with acryloyl chloride to generate the

      
      -diene.
      
    • Checkpoint: Verify purity by

      
      F NMR (distinct signal for 
      
      
      adjacent to alkene).
  • The RCM Reaction:

    • Solvent: Degassed Dichloromethane (DCM) or Toluene.

    • Concentration: High dilution (0.01 M) is strictly required to prevent intermolecular polymerization (ADMET).

    • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II). Load at 5–7 mol%.

    • Additive: Add Ti(OiPr)

      
       (0.3 equiv) if the substrate contains Lewis-basic heteroatoms that might chelate the Ru center.
      
    • Conditions: Reflux for 2–4 hours.[3]

  • Purification:

    • Quench with ethyl vinyl ether (to remove active Ru carbene).

    • Filter through a pad of silica/Celite to remove Ruthenium black.

    • Isolate the gem-difluoroazepin-2-one via flash chromatography.

Self-Validating Check:

  • Success Indicator: Disappearance of terminal alkene protons in

    
    H NMR (
    
    
    5.0–6.0 ppm) and appearance of the internal double bond signal.
  • Failure Mode: If only dimer is observed, dilution was insufficient.

Protocol B: Ring Expansion of Fluorinated Isatins

Context: For benzofused systems (dibenzazepines), ring expansion is superior to cyclization due to the entropic advantage of starting with an existing ring. This is the preferred route for analogues of Carbamazepine [1].

Step-by-Step Methodology:

  • Starting Material: 5-Fluoro-isatin or 5,7-difluoro-isatin.

  • Reagent Generation: Generate diazomethane (or use TMS-diazomethane for safety) in situ.

  • Expansion:

    • Suspend fluorinated isatin in methanol/ether.

    • Add diazomethane solution dropwise at 0°C.

    • The reaction proceeds via nucleophilic attack on the ketone, forming a tetrahedral intermediate, followed by migration of the aryl ring (preferential over alkyl migration due to electronic stabilization).

  • Product: Formation of the fluoro-viridins or quinoline byproducts is possible; careful temperature control (-10°C to 0°C) favors the seven-membered lactam (benzazepinone).

Part 4: Comparative Metrics & Medicinal Utility

The introduction of fluorine alters physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, Excretion).

Physicochemical Impact Table
PropertyHydrogen (Parent)Monofluorine (Substituted)Gem-Difluoro (Substituted)Impact Rationale
pKa (Conjugate Acid) ~10.5 (Azepane)~8.5 - 9.2~6.5 - 7.5Inductive effect (-I) of F lowers basicity, improving bioavailability and reducing lysosomal trapping.
Lipophilicity (LogP) Baseline+0.2 to +0.4+0.5 to +0.8F increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
Metabolic Stability Low (prone to oxidation)High (at C-F site)Very HighC-F bond (116 kcal/mol) blocks Cytochrome P450 oxidative metabolism at labile sites.
Conformation Fluxional (Floppy)BiasedLocked (Twisted)Gem-difluoro induces a "kink" in the ring, mimicking the transition state of enzyme substrates.
Pathway Visualization: The Metabolic Blockade

The following diagram illustrates how fluorination prevents oxidative degradation in the liver (CYP450 mediated), a common failure point for seven-membered rings.

Metabolic_BlockadeSubstrateAzepane Drug Candidate(High Flexibility)CYP450CYP450 Enzyme(Liver)Substrate->CYP450FluorinatedFluorinated Analog(C-F Bond)Substrate->FluorinatedLead Opt.OxidationC-H Hydroxylation(Alpha to Nitrogen)CYP450->OxidationFastBlockedMetabolic Blockade(C-F inert to CYP)CYP450->BlockedResistantRingOpenRing Opening/DealkylationOxidation->RingOpenInactiveInactive Metabolite(Rapid Clearance)RingOpen->InactiveFluorinated->CYP450ActiveProlonged Half-life(Therapeutic Effect)Blocked->Active

Figure 2: Mechanism of metabolic stabilization. Fluorine substitution at the

References

  • Vertex Pharmaceuticals. (2011). Convenient syntheses of benzo-fluorinated dibenz[b,f]azepines: rearrangements of isatins, acridines, and indoles. PubMed. Link

  • Beilstein Journals. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein J. Org. Chem. Link

  • Journal of Organic Chemistry. (2006). Role of the gem-difluoro moiety in the tandem ring-closing metathesis-olefin isomerization. ACS Publications. Link

  • Comptes Rendus Chimie. (2017). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles. ScienceDirect. Link

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry. Link

  • Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Synthesis. Link

Solubility profile of 2-(Trifluoromethyl)azepane hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group onto a saturated N-heterocycle is a high-value strategy in medicinal chemistry to modulate basicity (

), enhance metabolic stability, and increase lipophilicity without altering the scaffold's steric footprint significantly.[1][2][3]

2-(Trifluoromethyl)azepane hydrochloride represents a unique physicochemical challenge: it balances a highly polar, ionic salt headgroup against a lipophilic, fluorinated cycloalkyl tail.[4][1][2] This guide provides a comprehensive analysis of its solubility profile, distinguishing between thermodynamic expectations and kinetic behaviors, and offers a validated protocol for empirical determination.

Part 1: Molecular Analysis & Solvation Thermodynamics[1][2][3][4]

To predict and manipulate the solubility of 2-(Trifluoromethyl)azepane HCl, one must first understand the intramolecular forces at play.[1][2]

Structural Dynamics

The molecule consists of a 7-membered azepane ring.[4][2][3] In its hydrochloride form, the nitrogen is protonated (


), creating a distinct ionic locus.[1][2]
  • The Fluorine Effect: The

    
     group at the C2 position is strongly electron-withdrawing (inductive effect, 
    
    
    
    ).[4][1][2][3] This pulls electron density away from the ammonium center.[4][2][3]
  • Basicity Shift: While unsubstituted azepane has a

    
    , the proximal 
    
    
    
    group significantly lowers the
    
    
    of the amine (typically by 2–3 units), likely into the 8.0–9.0 range.[1] This reduction in basicity affects how tightly the salt is held and its pH-dependent solubility profile.[4][2][3]
The Solvation Mechanism

Solubility is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (interaction with the solvent).[4][1]

  • In Water: The high dielectric constant (

    
    ) facilitates the dissociation of the 
    
    
    
    ion.[4][1][3] The water molecules form a hydration shell around the ammonium cation.[4] However, the hydrophobic
    
    
    group and the 6-carbon chain create a "hydrophobic effect," disrupting the water network. Result: Soluble, but with potential for micelle-like aggregation at high concentrations.[4][1][3]
  • In Organics: The salt form generally resists dissolution in non-polar solvents.[4][3] However, the lipophilic

    
     group enhances solubility in chlorinated solvents (DCM) compared to non-fluorinated analogs.[1][2][3]
    

Part 2: Solubility Profile Matrix

The following data represents the predicted solubility behavior based on Structure-Property Relationships (SPR) of fluorinated amine salts.

Table 1: Comparative Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7.[4][1][2][3]0)High (>50 mg/mL)Driven by ion-dipole interactions; salt dissociation is favorable.[4][1][2][3]
Aqueous 0.9% Saline (PBS)Moderate-High Slightly reduced compared to pure water due to the Common Ion Effect (

).[4][1][2][3]
Polar Aprotic DMSOVery High (>100 mg/mL)The "Universal Solvent" for salts; high dielectric constant solvates the cation effectively.[4][1][3]
Polar Protic Methanol / EthanolHigh Excellent solvation of both the ionic head (H-bonding) and the lipophilic tail.[4][1][3]
Chlorinated Dichloromethane (DCM)Moderate Unusual for salts, but the lipophilic

group and azepane ring allow partial solubility.[4][1][2][3]
Non-Polar Hexane / TolueneInsoluble Lattice energy exceeds solvation enthalpy; no mechanism to stabilize the ions.[4][1][3]
Ether Diethyl Ether / TBMEVery Low Poor solubility for the HCl salt; often used as an anti-solvent for crystallization.[4][1][3]

Critical Note: If the Free Base is generated (by raising pH > 10), the profile inverts: Water solubility drops to near zero, and Hexane/Ether solubility becomes High.[4][1]

Part 3: Experimental Protocols

Do not rely on visual inspection alone.[4][2][3] The following protocol ensures data integrity using a self-validating HPLC workflow.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[1][2][3][4]

Objective: Determine the saturation solubility (


) of 2-(Trifluoromethyl)azepane HCl at 25°C.

Reagents:

  • Analyte: 2-(Trifluoromethyl)azepane HCl (Solid)[1][2]

  • Solvents: HPLC-grade Water, DMSO, Methanol[1]

  • Standard: Internal Standard (e.g., Benzophenone) if using UV, or external calibration.[2]

Workflow Visualization:

SolubilityProtocol Step1 1. Saturation Add excess solid to solvent (Target: visible precipitate) Step2 2. Equilibration Agitate at 25°C for 24h (Thermomixer @ 700 rpm) Step1->Step2 Time Step3 3. Phase Separation Centrifuge (10k rpm, 10 min) or Syringe Filter (0.22 µm PTFE) Step2->Step3 Separation Step4 4. Quantification HPLC-UV or LC-MS Dilute supernatant 100x Step3->Step4 Aliquot Result 5. Calculation Compare AUC to Standard Curve Step4->Result Analysis

Figure 1: Standardized workflow for thermodynamic solubility assessment.

Step-by-Step Procedure
  • Preparation: Weigh approximately 10 mg of 2-(Trifluoromethyl)azepane HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Water).[4][2]

    • Checkpoint: If the solid dissolves instantly, the solubility is >50 mg/mL. Add more solid until a suspension persists.[4][2][3]

  • Equilibration: Place the tube in a thermomixer at 25°C and shake at 700 rpm for 24 hours.

    • Why 24h? To overcome the "supersaturation" effect and ensure the crystal lattice is in true equilibrium with the solution.

  • Filtration: Centrifuge at 13,000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm PVDF or PTFE filter (ensure the filter is compatible with the solvent).[2]

  • Dilution: Carefully remove 10 µL of the clear supernatant and dilute into 990 µL of Mobile Phase (usually Water/Acetonitrile 50:50).

    • Caution: Direct injection of saturated solutions will saturate the detector and carry over to subsequent runs.[4]

  • Analysis: Inject onto HPLC (C18 Column). Calculate concentration using a pre-established calibration curve.[4][2][3]

Part 4: Implications for Drug Development[1][2][3][4][5][6][7]

pH-Dependent Solubility (The "pH-max" Concept)

For ionizable drugs like this azepane, solubility is not a constant; it is a function of pH.[1][2][3]


[1][2][3]
  • Low pH (pH 1-5): The molecule remains protonated.[4][1][2][3] Solubility is maximal (limited only by the salt's lattice energy).[4][2][3]

  • High pH (pH > 9): The molecule deprotonates to the free base.[4][1][2][3] Solubility plummets to the intrinsic solubility (

    
    ), which is likely very low (< 0.1 mg/mL) due to the lipophilic 
    
    
    
    and azepane ring.[1][2]

Application Scientist Tip: When formulating for intravenous (IV) delivery, maintain the pH at least 2 units below the


 to prevent precipitation of the free base in the bloodstream (phlebitis risk).[1][2]
Salt Selection & Hygroscopicity

Fluorinated amine salts can be hygroscopic.[4][2][3]

  • Observation: If the solid becomes "sticky" or turns into an oil upon exposure to air, it is absorbing atmospheric water.[4]

  • Mitigation: Store under nitrogen/argon.[4][1][2] For formulation, consider switching from Hydrochloride (HCl) to a less hygroscopic counter-ion like Fumarate or Tosylate if solid-state stability is required.[4][1][2][3]

References

  • PubChem. (2023).[4][1][2] Compound Summary: 2-(Trifluoromethyl)azepane.[4][1][2] National Center for Biotechnology Information.[4][2] [Link]

  • Purser, S., et al. (2008).[4][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[4][2] A foundational review on how fluorine alters lipophilicity and basicity. [Link]

  • FDA. (2021).[4][1][2] Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (BCS Classification). Provides regulatory context for high vs. low solubility definitions. [Link]

  • Meanwell, N. A. (2018).[4][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1][2][3]

Sources

The Azepane Scaffold: A Technical Guide to 2-Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on the Biological Activity of 2-Substituted Azepanes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane (hexamethyleneimine) ring represents a privileged yet underutilized scaffold in medicinal chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 7-membered azepane ring introduces unique conformational flexibility—oscillating between twist-chair and twist-boat conformers—that allows for dynamic induced-fit binding modes.

This guide focuses specifically on 2-substituted azepanes , a subclass where the substituent adjacent to the nitrogen atom creates a critical chiral center. This structural feature has proven essential in two distinct biological arenas: kinase inhibition (exemplified by the fungal metabolite Balanol) and glycosidase inhibition (via ring-expanded iminosugars).

Structural & Stereochemical Considerations

The biological potency of 2-substituted azepanes is governed by the "chiral switch" at the C2 position.

  • Conformational Flexibility: The azepane ring possesses higher entropy than piperidine. Substituents at C2 often lock the ring into a specific conformation, reducing the entropic penalty upon protein binding.

  • Pharmacophore Alignment: In kinase inhibitors, the C2-substituent directs the orientation of the linker connecting to the hinge-binding motif. In iminosugars, the C2-group (often a hydroxymethyl or alkyl chain) mimics the anomeric carbon or the aglycone of a glycoside.

Table 1: Comparative Bioactivity Profile of Azepane Classes
Compound ClassPrimary TargetMechanism of ActionKey Structural Feature
Balanol Analogues Protein Kinase C (PKC), PKAATP-Competitive InhibitionAzepane nitrogen interacts with catalytic loop; C3/C4 substituents dictate selectivity.
Polyhydroxylated Azepanes Glycosidases (

-Glucosidase,

-Galactosidase)
Transition State MimicryC2-substituent mimics the glycosidic bond; Ring nitrogen mimics the oxocarbenium ion positive charge.
Synthetic Pharmacophores GPCRs (5-HT7, D2), IntegrinsReceptor AntagonismHydrophobic C2-benzyl/aryl groups provide steric bulk for receptor pocket filling.

Therapeutic Area I: Kinase Inhibition (The Balanol Paradigm)

Balanol , a fungal metabolite, is the archetype for azepane-based kinase inhibitors.[1] It exhibits nanomolar potency against Protein Kinase C (PKC) and Protein Kinase A (PKA).[2]

Mechanism of Action

Balanol functions as an ATP-competitive inhibitor.[2][3] The azepane ring does not bind to the hinge region (where the adenine of ATP binds) but rather occupies the ribose/phosphate-binding region. The basic nitrogen of the azepane ring forms a critical electrostatic interaction with conserved aspartate/glutamate residues in the catalytic cleft.

Diagram 1: Kinase Inhibition Logic (Graphviz)

Balanol_MOA Figure 1: Mechanism of ATP-Competitive Inhibition by Balanol Balanol Balanol (Azepane Core) ATP_Site ATP Binding Pocket Balanol->ATP_Site Competes with ATP Catalytic_Loop Catalytic Loop (Asp/Glu) Balanol->Catalytic_Loop Electrostatic Interaction (Azepane Nitrogen) Phosphorylation Phosphorylation Event Balanol->Phosphorylation Blocks ATP_Site->Phosphorylation Normal Function Substrate Protein Substrate Phosphorylation->Substrate Activates

[3]

Therapeutic Area II: Glycosidase Inhibition (Iminosugars)

Ring-expanded iminosugars (7-membered polyhydroxylated azepanes) are potent inhibitors of glycosidases, enzymes responsible for carbohydrate metabolism. These compounds are investigated for treating lysosomal storage disorders (e.g., Gaucher disease) and diabetes.[4]

  • Selectivity Logic: The stereochemistry of the hydroxyl groups around the azepane ring must match the sugar substrate (e.g., manno-configuration for mannosidase inhibition).

  • The C2-Substituent Effect: A hydrophobic alkyl chain at C2 can drastically increase potency by interacting with the hydrophobic entrance of the enzyme's active site, a phenomenon known as the "aglycone binding effect."

Experimental Protocol: Glycosidase Inhibition Assay

Trustworthiness: This protocol uses a self-validating kinetic setup where linear absorbance indicates steady-state kinetics.

Materials:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae) or 
    
    
    
    -Galactosidase (from E. coli).
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (
    
    
    NPG).
  • Buffer: 67 mM Phosphate Buffer (pH 6.8).

  • Stop Solution: 1 M

    
    .
    

Methodology:

  • Preparation: Dissolve the 2-substituted azepane test compound in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add 10

    
    L of test compound and 20 
    
    
    
    L of enzyme solution (0.2 U/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Initiation: Add 20

    
    L of 
    
    
    
    NPG substrate (2.5 mM).
  • Kinetics: Monitor absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Validation: Include a positive control (Deoxynojirimycin, DNJ) and a solvent blank (DMSO only).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using non-linear regression (Log[inhibitor] vs. Response).

Synthetic Accessibility & Workflow

Accessing the 2-substituted azepane core with high enantiopurity is the primary bottleneck. Two robust pathways are recommended:

  • Ring-Closing Metathesis (RCM): Cyclization of dienes derived from chiral amino acids.

  • Ring Expansion: Schmidt reaction or nitrene-mediated expansion of substituted cyclohexanones or nitroarenes.

Diagram 2: Synthetic Workflow for 2-Substituted Azepanes (Graphviz)

Synthesis_Workflow Figure 2: RCM-Based Synthetic Route to Chiral Azepanes Start Chiral Amino Acid / Sugar Intermed1 Linear Diene Precursor Start->Intermed1 Allylation RCM Ring-Closing Metathesis (Grubbs Catalyst) Intermed1->RCM Cyclization Azepine Unsaturated Azepine RCM->Azepine Reduction Stereoselective Reduction Azepine->Reduction H2 / Pd-C Final 2-Substituted Azepane Reduction->Final Functionalization

Future Outlook & SAR Trends

Current literature suggests a shift from simple enzyme inhibition to pharmacological chaperoning . In this approach, 2-substituted azepanes bind to misfolded lysosomal enzymes in the ER, stabilizing them enough to be trafficked to the lysosome, where the high concentration of substrate displaces the inhibitor.

Key SAR Trend: "Janus-type" inhibitors. Azepanes with a polar face (hydroxyls) to bind the catalytic site and a hydrophobic face (C2-alkyl/aryl) to interact with non-catalytic surface residues, improving selectivity over off-target glycosidases.

References

  • National Institutes of Health (PubMed). Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol. [Link]

  • American Chemical Society (Organic Letters). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

  • ResearchGate. The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(Trifluoromethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of a trifluoromethyl (


) group into saturated N-heterocycles is a cornerstone strategy in modern drug discovery.[1] The 

moiety modulates pKa (reducing basicity), enhances metabolic stability by blocking oxidation sites, and increases lipophilicity.[1] While 2-(trifluoromethyl)pyrrolidines and piperidines are well-documented, the seven-membered homolog—2-(trifluoromethyl)azepane —presents unique synthetic challenges due to the entropic difficulty of closing seven-membered rings and the high reactivity required to introduce the electron-withdrawing

group.[1]

This Application Note details a scalable, convergent protocol derived from industrial process chemistry principles. Unlike medicinal chemistry routes that rely on expensive Ring-Closing Metathesis (RCM) catalysts (e.g., Grubbs), this protocol utilizes a Nucleophilic Trifluoromethylation of N-Acyliminium Ions .[1] This route is selected for its cost-effectiveness, use of readily available caprolactam precursors, and suitability for multi-kilogram scale-up.[1]

Key Advantages of this Protocol:
  • Cost Efficiency: Starts from inexpensive

    
    -caprolactam.[1]
    
  • Scalability: Avoids high-dilution conditions required for macrocyclization.[1]

  • Safety: Eliminates the need for high-pressure hydrogenation of pyridine precursors.[1]

Reaction Pathway & Mechanism[1]

The synthesis relies on the generation of a reactive


-acyliminium ion intermediate from a hemiaminal.[1] The hemiaminal is accessed via the partial reduction of an 

-protected lactam.[1] The subsequent nucleophilic attack by the Ruppert-Prakash reagent (

) is Lewis-acid mediated.[1]
Mechanistic Workflow (DOT Visualization)

G Start ε-Caprolactam Step1 N-Cbz-Caprolactam (Activated Lactam) Start->Step1 Cbz-Cl, Base Protection Step2 N-Cbz-2-hydroxyazepane (Hemiaminal) Step1->Step2 DIBAL-H (-78°C) Partial Reduction Inter N-Acyliminium Ion (Reactive Intermediate) Step2->Inter BF3·OEt2 Ionization Step3 N-Cbz-2-(CF3)azepane Inter->Step3 TMS-CF3 Nucleophilic Attack Final 2-(CF3)azepane HCl (Target Salt) Step3->Final H2, Pd/C, HCl Global Deprotection

Figure 1: Synthetic pathway transforming caprolactam to the target trifluoromethylated azepane via an N-acyliminium intermediate.[1]

Detailed Experimental Protocols

Stage 1: Protection and Activation

Objective: Convert


-caprolactam into 

-benzyloxycarbonyl (

)-caprolactam to activate the carbonyl for reduction and protect the nitrogen.[1]
  • Reagents:

    
    -Caprolactam (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), 
    
    
    
    -Butyllithium (
    
    
    -BuLi, 1.1 equiv), THF (anhydrous).[1]
  • Apparatus: 3-neck round bottom flask, low-temperature thermometer, N2 atmosphere.

Protocol:

  • Dissolve

    
    -caprolactam in anhydrous THF (5 vol) and cool to -78°C.
    
  • Add

    
    -BuLi (2.5 M in hexanes) dropwise over 30 minutes. Critical: Maintain internal temperature < -70°C to prevent ring opening or polymerization.[1]
    
  • Stir for 45 minutes to ensure complete lithiation (formation of the lactam enolate/N-lithio species).

  • Add Cbz-Cl dropwise.[1] The solution may become cloudy.

  • Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from hexanes/EtOAc is preferred over chromatography for scale.[1]

Stage 2: Hemiaminal Synthesis (Partial Reduction)

Objective: Selectively reduce the lactam carbonyl to the hemiaminal (hydroxyl-lactam) without over-reducing to the amine.[1]

  • Reagents:

    
    -Cbz-Caprolactam, DIBAL-H (1.2 equiv), Toluene/THF.[1]
    

Protocol:

  • Dissolve

    
    -Cbz-caprolactam in Toluene (10 vol) and cool to -78°C.
    
  • Add DIBAL-H (1.0 M in toluene) slowly via cannula.[1]

  • Process Control: Monitor by TLC or HPLC. The starting material spot will disappear, and a more polar spot (hemiaminal) will appear.[1] Stop immediately upon consumption of starting material to avoid ring-opening to the amino-aldehyde.[1]

  • Quench (Rochelle's Salt Method): Add sat. Potassium Sodium Tartrate solution and stir vigorously at room temperature for 2 hours until the emulsion breaks and layers separate clearly.

  • Isolate the organic layer.[1] The hemiaminal is often unstable on silica; use directly in Stage 3 if possible.[1]

Stage 3: Nucleophilic Trifluoromethylation

Objective: Introduce the


 group via the Ruppert-Prakash reagent.[1]
  • Reagents: Crude Hemiaminal,

    
     (Trimethyl(trifluoromethyl)silane, 1.5 equiv), 
    
    
    
    (Boron trifluoride etherate, 1.2 equiv), DCM (Dichloromethane).[1]

Protocol:

  • Dissolve the hemiaminal in anhydrous DCM (8 vol) under

    
    . Cool to -40°C.[1]
    
  • Add

    
     in one portion.[1]
    
  • Add

    
     dropwise.[1] The Lewis acid facilitates the departure of the hydroxyl group (as a silyl ether or complex), generating the cyclic 
    
    
    
    -acyliminium ion in situ.[1]
  • Stir at -40°C for 1 hour, then warm to 0°C.

  • Causality Note: The

    
     anion (transferred from silicon) attacks the highly electrophilic iminium carbon.[1] The Cbz group is essential here; it destabilizes the iminium ion just enough to make it reactive but prevents the nitrogen lone pair from completely quenching the electrophilicity.[1]
    
  • Quench: Add water carefully.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The product,

    
    -Cbz-2-(trifluoromethyl)azepane, is a stable oil.[1]
    
Stage 4: Global Deprotection & Salt Formation

Objective: Remove the Cbz group and form the stable hydrochloride salt.[1]

Protocol:

  • Dissolve the intermediate in MeOH.

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 3 bar (Parr shaker) for 4-6 hours.

  • Filter catalyst through Celite.[1]

  • Add HCl (4M in dioxane, 1.1 equiv) to the filtrate.

  • Concentrate in vacuo.[1] Triturate the residue with

    
     to obtain 2-(trifluoromethyl)azepane hydrochloride  as a white solid.[1]
    

Technical Data & Process Parameters

Yield & Solvent Compatibility Table
ParameterValue / ConditionNotes
Overall Yield 45 - 55%Calculated from Caprolactam (4 steps)
Key Impurity Ring-opened amino-alcoholResult of DIBAL over-reduction
Solvent (Step 2) Toluene > THFToluene improves DIBAL selectivity
Lewis Acid (Step 3)

Superior to

for this substrate
Product State White Hygroscopic SolidStore under Argon/Desiccator
19F NMR Shift

-72 to -75 ppm
Diagnostic doublet (coupling to H2)
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Over-reduction in Stage 2.

    • Diagnostic: Appearance of linear aldehyde signals in NMR.[1]

    • Correction: Lower temperature to -90°C or switch reducing agent to

      
       (Super-Hydride) which is more selective for lactam-to-hemiaminal reduction.[1]
      
  • Issue: Low Conversion in Stage 3.

    • Diagnostic: Recovery of hemiaminal or elimination to enamide.[1]

    • Correction: Ensure DCM is strictly anhydrous.[1] Water kills the

      
       species.[1] Increase 
      
      
      
      to 2.0 equiv.

References

  • Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[1][2] Beilstein Journal of Organic Chemistry, 2017.[1]

  • Ma, J.-A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations."[1] Chemical Reviews, 2004.[1] [1]

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane."[1] Chemical Reviews, 1997.[1] [1]

  • Patent WO2007131538A1. "Azepane- or azocane-substituted pyrazoline compounds."[1][3] (Describes general handling of azepane scaffolds).

  • Klaver, et al. "Synthesis of N-protected-2-substituted-azacycloalkanes."[1] Organic Syntheses, describing the DIBAL reduction of lactams methodology.

Sources

Application Notes & Protocols: A Guide to Reagents for the Enantioselective Synthesis of 2-(Trifluoromethyl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Trifluoromethyl)azepane Scaffold

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] When this group is installed onto a seven-membered azepane ring, it creates a chiral scaffold of significant interest. The 2-(trifluoromethyl)azepane motif is a valuable building block for novel therapeutics, combining the conformational flexibility of the azepane ring with the unique electronic properties of the CF₃ group.[1]

However, the stereocontrolled synthesis of this scaffold presents a considerable challenge.[2][4] The construction of the chiral center directly adjacent to the sterically demanding and strongly electron-withdrawing trifluoromethyl group requires highly specialized and selective synthetic strategies. This guide provides an in-depth analysis of the leading reagents and methodologies developed for the enantioselective synthesis of 2-(trifluoromethyl)azepane, focusing on the underlying principles and providing actionable protocols for the research scientist.

Strategic Overview: Pathways to Enantiopure 2-(Trifluoromethyl)azepane

Two primary strategies have emerged as the most effective for accessing enantioenriched 2-(trifluoromethyl)azepane: the diastereoselective ring expansion of smaller, chiral-pool-derived heterocycles, and the direct asymmetric trifluoromethylation of a seven-membered ring precursor. Each approach relies on a distinct set of reagents and mechanistic principles.

Synthetic_Strategies cluster_0 Chiral Pool Starting Material cluster_1 Strategy 1: Ring Expansion cluster_2 Strategy 2: Direct Asymmetric Trifluoromethylation L-Proline L-Proline Pyrrolidine_Intermediate Chiral Trifluoromethyl Pyrrolidine L-Proline->Pyrrolidine_Intermediate Multi-step Synthesis Azetidinium_Intermediate Bicyclic Azetidinium Intermediate Pyrrolidine_Intermediate->Azetidinium_Intermediate Activation Azepane_Product_1 Enantioenriched 2-(Trifluoromethyl)azepane Azetidinium_Intermediate->Azepane_Product_1 Nucleophilic Ring Opening Imine_Precursor Cyclic Imine (Azepine Precursor) Azepane_Product_2 Enantioenriched 2-(Trifluoromethyl)azepane Imine_Precursor->Azepane_Product_2 1. Chiral Catalyst 2. CF3 Source Ring_Expansion_Mechanism Pyrrolidine Chiral 2-(CF3)-5-(hydroxymethyl)pyrrolidine Activation Activation (e.g., MsCl, TEA) Pyrrolidine->Activation 1. Azetidinium Bicyclic Azetidinium Intermediate Activation->Azetidinium 2. Intramolecular Cyclization Azepane 4-(Nu)-2-(CF3)azepane (Product) Azetidinium->Azepane 3. Regioselective Attack (C-N bond cleavage) Nucleophile Nucleophile (Nu-) Nucleophile->Azetidinium

Caption: Mechanism of CF₃-directed ring expansion.

Protocol: Synthesis of (2S,4R)-4-Azido-2-(trifluoromethyl)azepane

This protocol is adapted from a published procedure and demonstrates the ring expansion using an azide nucleophile. [5]The synthesis begins with the corresponding chiral trifluoromethylated pyrrolidine alcohol, prepared from L-proline.

Materials:

  • (2S,5S)-1-benzyl-5-(hydroxymethyl)-2-(trifluoromethyl)pyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation (Mesylation):

    • Dissolve (2S,5S)-1-benzyl-5-(hydroxymethyl)-2-(trifluoromethyl)pyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equiv).

    • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

  • Ring Expansion (Azide Addition):

    • Dissolve the crude mesylate from the previous step in anhydrous acetonitrile (0.1 M).

    • Add sodium azide (3.0 equiv) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the mesylate is fully consumed.

    • Cool the mixture to room temperature and filter off any insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (2S,4R)-1-benzyl-4-azido-2-(trifluoromethyl)azepane.

Strategy 2: Direct Asymmetric Nucleophilic Trifluoromethylation

A more direct, though often more challenging, approach is the catalytic asymmetric addition of a trifluoromethyl nucleophile to a cyclic imine precursor. This strategy relies on the in-situ formation of a seven-membered cyclic imine and its subsequent reaction with a trifluoromethyl source in the presence of a chiral catalyst.

Reagents and Mechanistic Considerations

Trifluoromethylating Agents:

  • Ruppert-Prakash Reagent (TMSCF₃): This is the most common source for nucleophilic trifluoromethylation. [6][7]It requires an initiator, typically a fluoride source (e.g., TBAF) or an acid, to generate the active trifluoromethyl anion. For cyclic imines, acidic activation is often necessary to enhance the electrophilicity of the C=N bond. [7]* CF₃I/TDAE System: An alternative involves the two-electron reduction of trifluoromethyliodide (CF₃I) by tetrakis(dimethylamino)ethylene (TDAE) to generate a sequestered trifluoromethylcarbanion. [6]This method avoids the use of fluoride initiators.

Chiral Catalysts: The key to achieving enantioselectivity is the use of a chiral catalyst that can create a stereochemically defined environment around the imine. While specific catalysts for 2-(trifluoromethyl)azepane are not as broadly documented as for other systems, principles from related transformations suggest promising candidates:

  • Chiral Phosphoric Acids (Brønsted Acids): These catalysts can activate the imine by protonation and control the facial selectivity of the nucleophilic attack through hydrogen bonding interactions within a chiral pocket. [8]* Chiral Metal-Ligand Complexes: Lewis acidic metals (e.g., Cu, Rh, Pd) coordinated to chiral ligands can bind to the imine nitrogen, activating it and providing a chiral environment to direct the incoming trifluoromethyl nucleophile. [8]

General Protocol Outline: Catalytic Asymmetric Trifluoromethylation

This is a generalized protocol, as the optimal catalyst, solvent, and conditions are highly substrate-dependent and require empirical optimization.

Materials:

  • Azepane precursor (e.g., a suitable δ-lactam or amino alcohol)

  • Reagents for in-situ imine formation (if necessary)

  • Chiral Catalyst (e.g., chiral phosphoric acid or metal/ligand pre-catalyst)

  • Trifluoromethylating Agent (e.g., TMSCF₃)

  • Initiator/Activator (e.g., CsF, TBAF, or an acid)

  • Anhydrous, aprotic solvent (e.g., Toluene, THF, DCM)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel under an inert atmosphere, add the cyclic imine precursor (1.0 equiv) and the chiral catalyst (typically 1-10 mol%).

    • Add anhydrous solvent and stir the mixture at the desired temperature (can range from -78 °C to room temperature).

  • Trifluoromethylation:

    • Add the trifluoromethylating agent (e.g., TMSCF₃, 1.5-2.0 equiv).

    • Add the initiator (e.g., a catalytic amount of a fluoride source) to begin the reaction.

    • Stir the reaction for the required time (can be from a few hours to >24 hours), monitoring by an appropriate method (chiral HPLC, GC, or NMR of a derivatized sample).

  • Workup and Purification:

    • Quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl or water).

    • Extract the product with an organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

    • Purify the enantiomerically enriched product by flash column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Data Summary: Comparison of Methodologies

StrategyKey ReagentsChirality SourceTypical YieldTypical ee/drAdvantagesDisadvantagesReference
Ring Expansion MsCl, NaN₃ (or other nucleophiles)L-Proline (Chiral Pool)Good to Excellent (45-99%)>99:1 drHigh stereocontrol, reliable, versatile nucleophilesLonger synthetic sequence[5][9]
Direct Trifluoromethylation TMSCF₃, Chiral CatalystChiral CatalystModerate to GoodVariable, requires optimizationMore direct, fewer stepsCatalyst development needed, optimization can be difficult[7][8]

Conclusion and Future Outlook

The enantioselective synthesis of 2-(trifluoromethyl)azepane is an active area of research with significant implications for drug discovery. The ring expansion of chiral pyrrolidine precursors derived from L-proline stands out as a highly reliable and diastereoselective method, offering excellent control over the stereochemistry. [5]While direct asymmetric trifluoromethylation of cyclic imine precursors is a more atom-economical approach, it remains a more significant challenge that hinges on the development of bespoke chiral catalysts capable of high induction for this specific seven-membered ring system. Future efforts will likely focus on discovering novel organo- or metal-based catalysts to make this direct route more practical and efficient, further expanding the synthetic toolbox for accessing this valuable molecular scaffold.

References

  • Huang, Y., et al. (2015). Catalytic asymmetric synthesis of enantioenriched heterocycles bearing a C-CF3 stereogenic center. Chemistry – A European Journal. Available at: [Link] [4]2. Ni, C., & Hu, J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. Available at: [Link] [8]3. Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link] [1]4. Burk, G. D., et al. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. Available at: [Link] [6]5. Tokunaga, E., et al. (2018). Catalytic Asymmetric Construction of CF3-Substituted Chiral sp3 Carbon Centers. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link] [2]6. Wang, Y., & Zu, L. (2017). Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. Chemical Science. Available at: [Link] [10]7. Nicoll, D. A. J., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link] [3]8. Rout, L., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link] [11]9. Rout, L., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link] [12]10. Wang, Y., & Zu, L. (2017). Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. Chemical Science. Available at: [Link] [13]11. Antunes, J. A., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link] [14]12. Guesné, S. J. J., et al. (2014). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. Journal of Fluorine Chemistry. Available at: [Link] [7]13. Shastin, A. V., et al. (2017). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron. Available at: [Link] [15]14. Van der Pijl, F., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. Available at: [Link] [9]15. Kiss, L., et al. (2018). Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from l-Proline. Organic Letters. Available at: [Link]

Sources

Using 2-(Trifluoromethyl)azepane hydrochloride as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in peptide chemistry and medicinal chemistry. It synthesizes established protocols for sterically hindered and electron-deficient amines to provide a robust guide for incorporating 2-(Trifluoromethyl)azepane hydrochloride into peptide backbones.[1]

Subject: 2-(Trifluoromethyl)azepane hydrochloride (2-CF3-Azepane[1]·HCl) Application: Peptidomimetics, Conformational Restriction, Metabolic Stability Version: 2.1 (Current Best Practices)[2]

Executive Summary

2-(Trifluoromethyl)azepane is a non-canonical amino acid surrogate that combines the conformational restriction of a seven-membered ring (azepane) with the profound stereoelectronic effects of a trifluoromethyl (


) group.[1]

Its incorporation into peptide sequences offers three primary advantages:

  • Metabolic Stability: The

    
    -trifluoromethyl group blocks oxidative metabolism at the 
    
    
    
    -carbon and sterically shields the adjacent amide bond from proteolytic cleavage.[1]
  • Lipophilicity Modulation: Significant increase in

    
    , enhancing membrane permeability.[2]
    
  • Conformational Biasing: The bulky

    
     group and the azepane ring force the peptide backbone into specific turn conformations (often acting as a bulky Proline mimic), useful for locking bioactive geometries.[1]
    

The Challenge: This building block presents a "perfect storm" of coupling difficulties. The azepane ring is sterically hindered (secondary amine), and the electron-withdrawing


 group drastically reduces the nucleophilicity of the nitrogen (lowered 

).[1] Standard SPPS protocols (e.g., HBTU/DIEA) will result in <10% coupling efficiency. This guide details the specialized protocols required for success.

Chemical Rationale & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical chemistry of this molecule is prerequisite to successful synthesis.[1]

The Nucleophilicity Problem

In standard amino acids (e.g., Proline), the secondary amine has a


 of ~10.[1][2]6. The nitrogen lone pair is available for nucleophilic attack.[1]
In 2-CF3-Azepane , the strong inductive effect (

) of the fluorine atoms pulls electron density away from the nitrogen.[1]
  • Estimated

    
    :  ~5.5 – 6.5 (comparable to trifluoroethylamine).
    
  • Consequence: While the amine is easily deprotonated (good), it is an extremely poor nucleophile (bad).[1] It requires highly activated electrophiles (acid chlorides, acid fluorides, or HOAt-esters) to form an amide bond.[2]

Steric Environment

The 7-membered ring is more flexible than Proline but occupies a larger volume.[1] The


 group at the 2-position creates significant steric clash with the incoming carboxyl component, necessitating extended reaction times and elevated temperatures.[1]

Pre-Synthesis Considerations

Salt Handling

The building block is supplied as a Hydrochloride (HCl) salt.[1]

  • Storage: Hygroscopic. Store at -20°C under argon.

  • Free-Basing: Do NOT perform a liquid-liquid extraction to free-base the amine prior to use, as the free amine is volatile and prone to degradation.[1] Free-base in situ using a controlled amount of tertiary base.[1]

Stereochemistry

Commercial sources typically provide the racemate (


) or specific enantiomers ((

) or (

)).[1]
  • Note: Verify enantiomeric excess (ee) via

    
     NMR using a chiral shift reagent (e.g., Mosher's acid chloride) if using a non-racemic starting material, as the synthesis of these cores often involves ring-expansion chemistry that can impact stereopurity.
    

Protocols: Coupling Strategies

Decision Matrix: Choosing Your Method

Use the following logic flow to select the appropriate coupling strategy.

CouplingLogic Start Select Coupling Strategy Phase Synthesis Phase? Start->Phase SolPhase Solution Phase Phase->SolPhase SPPS Solid Phase (SPPS) Phase->SPPS AcidCl Method A: Acid Chloride/Fluoride (Highest Success Rate) SolPhase->AcidCl Recommended HATU Method B: HATU/HOAt + Microwave (Standard SPPS) SPPS->HATU First Attempt PyAOP Method C: PyAOP/DIEA (Difficult SPPS) SPPS->PyAOP If HATU fails HATU->PyAOP Optimization

Figure 1: Decision matrix for selecting coupling reagents based on synthesis mode.

Method A: Solution Phase (Acid Chloride Activation)

Best for: Valuable building blocks, convergent synthesis, or when SPPS fails.[2] Mechanism: Converts the carboxylic acid to an acid chloride (highly reactive electrophile) to overcome the low nucleophilicity of the 2-CF3-azepane.[1]

Reagents:

  • Carboxylic Acid Component (1.2 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) OR Oxalyl Chloride[1][2]

  • 2-CF3-Azepane[1]·HCl (1.0 equiv)[1]

  • Collidine or 2,6-Lutidine (3.0 equiv)[1][2]

  • DCM (anhydrous)[1][3]

Protocol:

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in dry DCM under

    
    . Add Ghosez’s reagent (1.5 equiv). Stir at RT for 1–2 hours.[1] (Confirm acid chloride formation via TLC—conversion to non-polar spot).
    
  • Preparation of Amine: In a separate flask, suspend 2-CF3-Azepane·HCl (1.0 equiv) in dry DCM. Add Collidine (3.0 equiv). Stir for 10 min to solubilize.

  • Coupling: Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.[2]
Method B: Solid Phase Peptide Synthesis (SPPS)

Best for: Automated synthesis, longer peptides.[2] Critical Adjustment: Standard HBTU/HCTU couplings will likely fail.[1] You must use HATU or PyAOP .[1]

Reagents:

  • Resin-bound peptide (0.1 mmol scale)[1][4]

  • Fmoc-AA-OH (Carboxylic acid, 4-5 equiv)[1]

  • HATU (4-5 equiv) or PyAOP (4-5 equiv)[1]

  • HOAt (4-5 equiv) - Optional but recommended additive[1]

  • DIEA (10 equiv)[1]

  • DMF/NMP (1:1 mix preferred for solubility)[1]

Protocol:

  • Pre-activation: Dissolve Fmoc-AA-OH and HATU/PyAOP in DMF/NMP. Add DIEA. Shake for exactly 30 seconds (do not over-activate, or racemization risk increases).

  • Coupling: Add the pre-activated mixture to the resin-bound 2-CF3-azepane (or add activated 2-CF3-azepane to the resin).

    • Note: If 2-CF3-azepane is the incoming building block, activate it similarly.[1] If 2-CF3-azepane is on the resin, the incoming amino acid must be activated.[1]

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Room Temp: Double coupling, 2 x 2 hours.

  • Monitoring: The Chloranil Test must be used.[1] Standard Kaiser test (ninhydrin) does not detect secondary amines (like azepane) reliably.

    • Chloranil Test: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless/Amber = Complete.[1]

Quality Control & Validation

Incorporating fluorinated motifs allows for a powerful intrinsic probe:


 NMR .
Analytical Checklist
TestMethodAcceptance Criteria
Coupling Completion LC-MS (ESI+)Disappearance of M+1 (Amine) peak.[1] Appearance of Product M+1.
Stereo-integrity

NMR
Single fluorine signal (doublet or multiplet).[1] If two signals appear (~0.1-0.5 ppm apart), racemization occurred.
Purity HPLC (214 nm)>95% purity. Note:

groups can cause peak broadening in some gradients.[1]
NMR Signature
  • 
     NMR:  The 
    
    
    
    -proton adjacent to the
    
    
    and Nitrogen is distinct.[1] It usually appears as a multiplet shifted downfield (4.0–5.0 ppm) compared to unsubstituted azepanes.
  • 
     NMR:  Expect a signal around -70 to -75 ppm  (relative to 
    
    
    
    ).[1]

Case Study: Designing a Protease-Resistant Turn

Hypothetical application based on structural logic.

Objective: Stabilize a


-turn in a bioactive peptide prone to chymotrypsin cleavage.
Strategy:  Replace a native Proline with 2-CF3-Azepane.

Workflow:

  • Design: The native sequence ...-Leu-Pro-Tyr-... is cleaved at Tyr.[1]

  • Substitution: ...-Leu-[2-CF3-Azepane]-Tyr-...

  • Synthesis:

    • Resin: Rink Amide.[1][4]

    • Coupling Tyr: Standard.[1]

    • Coupling 2-CF3-Azepane: Use Method B (PyAOP) .[1] The steric bulk of Tyr + Azepane requires the most powerful coupling agent.[1]

    • Coupling Leu: The secondary amine of the azepane is now the nucleophile.[1] Use Method A (Acid Fluoride) logic adapted for solid phase (use TFFH reagent) to drive the Leu coupling onto the hindered azepane nitrogen.[1]

  • Result: The resulting peptide adopts a Type VI-like turn due to the 7-membered ring constraint, while the

    
     group shields the Leu-Azepane bond from enzymatic hydrolysis.[1]
    

References

  • Synthesis of 2-CF3-Azepanes: Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[1] ScienceOpen. Link[1]

  • Coupling Hindered Amines (Acid Fluorides): Wenschuh, H., et al. "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[1][5] J. Org.[1][5] Chem. 1994, 59, 3275–3280.[1][2][5] Link[1]

  • Coupling Reagent Comparison (HATU/PyAOP): Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey."[1] Organic Process Research & Development. Link[1]

  • Properties of

    
    -CF3 Amines:  Lui, F., Sameem, B. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery."[1][2] Macquarie University Research.[1] Link
    
  • General

    
     Data:  "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry. Link
    

Sources

Reductive amination conditions for 2-(Trifluoromethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

The Challenge: 2-(Trifluoromethyl)azepane represents a unique synthetic challenge in medicinal chemistry.[1] It combines two distinct deactivating features:

  • Electronic Deactivation: The

    
    -trifluoromethyl (
    
    
    
    ) group is strongly electron-withdrawing (inductive effect,
    
    
    ).[1] This significantly reduces the basicity and nucleophilicity of the adjacent secondary amine nitrogen, hampering the initial attack on carbonyl electrophiles.[1]
  • Steric & Conformational Strain: The 7-membered azepane ring is conformationally mobile (pseudorotation), leading to higher entropic barriers during reaction transition states compared to 5- or 6-membered rings.[1] Furthermore, the bulky

    
     group imposes immediate steric hindrance at the reaction center.[1]
    

The Solution: Standard reductive amination protocols (e.g., "mix-and-stir" with sodium triacetoxyborohydride) often fail or stall with this substrate, leading to low conversion or side reactions.[1] This guide presents a Titanium(IV)-Mediated Protocol as the primary recommendation.[1] Titanium(IV) isopropoxide serves a dual function: it acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the unfavorable equilibrium toward the iminium intermediate before the reducing agent is introduced.[1]

Part 2: Mechanistic Insight & Pathway Visualization[1]

The following diagram illustrates the specific kinetic barriers introduced by the


 group and how the Titanium-mediated pathway bypasses them.

ReductiveAminationMechanism cluster_barriers Kinetic Barriers Start 2-(CF3)Azepane (Low Nucleophilicity) Ti_Complex Ti(IV)-Activated Complex Start->Ti_Complex + Ti(OiPr)4 (Lewis Acid Activation) Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Ti_Complex Hemiaminal Hemiaminal Intermediate Ti_Complex->Hemiaminal Enhanced Nucleophilic Attack Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium -Ti(OH)(OiPr)3 (Irreversible Dehydration) Product N-Alkylated Product Iminium->Product + Hydride Source (NaBH4/STAB)

Figure 1: Mechanistic pathway highlighting the role of Titanium(IV) in overcoming the nucleophilic deficit of the fluorinated amine.[1]

Part 3: Reagent Selection Matrix

Use this table to select the appropriate protocol based on your electrophile (carbonyl source).

VariableMethod A: Ti(IV)-Mediated (Recommended) Method B: Standard STAB Method C: Catalytic Hydrogenation
Best For Ketones , hindered aldehydes, & unreactive amines.[1]Simple, reactive aldehydes (e.g., Formaldehyde, Benzaldehyde).[1]Scale-up (>100g) or when chemical reductants are restricted.[1]
Reducing Agent

(Sodium Borohydride)

(STAB)

+ Pd/C or Pt/C
Solvent THF (Anhydrous)DCE (1,2-Dichloroethane)Ethanol or Methanol
Additives

(Titanium Isopropoxide)
Acetic Acid (AcOH)None or mild acid
Key Advantage Forces imine formation; acts as dehydrating agent.Mild; tolerates many functional groups.[2]Clean workup (filtration).
Risk Factor Requires strict anhydrous conditions; Ti-emulsion during workup.[1]Slow reaction for this specific substrate; incomplete conversion.Potential dehalogenation or defluorination (rare but possible).
Part 4: Detailed Experimental Protocols
Pre-requisite: Free-basing the Salt

Since the starting material is a hydrochloride salt, it must be neutralized.[1]

  • In-situ: Add 1.05 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.[1]

  • Pre-wash (Preferred for Method A): Partition the salt between

    
     and saturated aqueous 
    
    
    
    .[1] Dry the organic layer (
    
    
    ) and concentrate to obtain the free amine oil immediately before use.
Method A: Titanium(IV)-Mediated Reductive Amination (Gold Standard)

Use this method for ketones or when maximum yield is required.

Reagents:

  • 2-(Trifluoromethyl)azepane (Free base): 1.0 equiv[1]

  • Carbonyl compound (Ketone/Aldehyde): 1.2 – 1.5 equiv

  • Titanium(IV) isopropoxide (

    
    ): 1.5 – 2.0 equiv
    
  • Sodium Borohydride (

    
    ): 2.0 equiv (or 
    
    
    
    )[1]
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Protocol:

  • Complexation: In a flame-dried flask under nitrogen, dissolve the 2-(trifluoromethyl)azepane (free base) and the carbonyl compound in anhydrous THF.

  • Activation: Add

    
     dropwise via syringe. The solution may turn slightly yellow/orange.[1]
    
  • Imine Formation: Stir the mixture at room temperature for 6–12 hours.

    • Note: For sterically hindered ketones, heating to 40–50°C for 4 hours may be necessary. Monitor by LCMS for the disappearance of the amine and appearance of the imine (M+H).[1]

  • Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add

    
     (solid or dissolved in minimal diglyme) in portions. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup (Crucial Step):

    • Add 10% aqueous NaOH or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers.

    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
Method B: Standard STAB Protocol

Use this method ONLY for highly reactive aldehydes.

Reagents:

  • 2-(Trifluoromethyl)azepane HCl: 1.0 equiv[1]

  • Aldehyde: 1.2 equiv[1]

  • Sodium Triacetoxyborohydride (STAB): 1.5 – 2.0 equiv

  • DIPEA: 1.0 equiv

  • Acetic Acid: 1.0 – 2.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Mix: Suspend the amine salt in DCE. Add DIPEA and stir for 10 mins.

  • Acidify: Add the aldehyde and Acetic Acid. Stir for 30 minutes to allow hemiaminal equilibrium.

  • Reduce: Add STAB in one portion.

  • Timecourse: Stir at room temperature for 12–24 hours.

    • Checkpoint: If conversion is <50% after 12h, add another 0.5 equiv of STAB and heat to 40°C.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Part 5: Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields.

Troubleshooting Issue Problem: Low Yield / Incomplete Reaction Check1 Is the Imine forming? Issue->Check1 BruteForce Switch to Method A (Ti-mediated) Check1->BruteForce No (SM remains) Check2 Is the Imine reducing? Check1->Check2 Yes (Imine visible by LCMS) Sterics Check Sterics: Is the Carbonyl hindered? BruteForce->Sterics Still failing? Heat Increase Temp to 50°C or use NaCNBH3 (stronger) Check2->Heat No (Imine persists) Microwave Use Microwave Irradiation (100°C, 30 min, Ti-method) Sterics->Microwave Yes

Figure 2: Decision tree for troubleshooting reaction failures.

Part 6: References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Rioton, S., et al. (2017).[1] "Synthesis of 2-trifluoromethylated piperidines and azepanes." ScienceOpen/Collection. (Context on

    
    -CF3 cyclic amine synthesis). Link
    
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry. Link[1]

Sources

Topic: Microwave-Assisted Synthesis of 2-(Trifluoromethyl)azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: Accelerating the Discovery of Novel Bioactive Scaffolds

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of the CF₃ group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug design.[3][4] Among N-heterocycles, the seven-membered azepane ring system is a recurring structural motif in a wide range of pharmacologically active compounds, valued for its conformational flexibility and ability to present substituents in a distinct three-dimensional space.[5]

However, the synthesis of complex scaffolds like 2-(trifluoromethyl)azepanes via traditional thermal methods often requires prolonged reaction times, high temperatures, and can suffer from inconsistent yields and the formation of undesirable byproducts. Microwave-Assisted Organic Synthesis (MAOS) offers a powerful solution to these challenges. By utilizing direct, efficient energy transfer to polar molecules, microwave irradiation dramatically accelerates reaction rates, improves yields, and promotes cleaner reaction profiles.[6][7][8] This application note provides a comprehensive guide to the principles, a detailed experimental protocol, and practical insights for the microwave-assisted synthesis of 2-(trifluoromethyl)azepane derivatives, designed for professionals in drug discovery and chemical development.

Part 1: The Principle of Microwave-Assisted Synthesis: Beyond the Hot Plate

Conventional heating relies on the slow and inefficient transfer of energy from an external source through the vessel walls to the solvent and finally to the reactants via conduction and convection.[9] This process creates a significant temperature gradient within the vessel and can lead to localized overheating at the walls, often degrading sensitive reagents and products.

Microwave synthesis operates on a fundamentally different principle: direct dielectric heating.[9][10] Microwave energy primarily interacts with polar molecules and ions in the reaction mixture through two main mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, which translates into rapid and uniform heating throughout the bulk of the reaction medium.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[12][13]

This "in-core" volumetric heating is incredibly fast and uniform, eliminating temperature gradients and allowing for precise temperature control.[10] The result is a dramatic reduction in reaction times—from hours to mere minutes—and often enables reaction pathways that are inaccessible through conventional heating.[7][11]

Caption: Conventional vs. Microwave heating mechanisms.

Part 2: Synthetic Strategy: Tandem Amination/Cyclization

A robust and versatile method for constructing substituted azepane rings is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[14][15] This approach is particularly well-suited for microwave assistance due to the involvement of polar intermediates and the thermal nature of the cyclization step.

The proposed reaction involves the coupling of a primary or secondary amine with a suitably designed allenyne bearing a trifluoromethyl group. The copper(I) catalyst facilitates the initial amination of the allene, followed by an intramolecular cyclization to form the seven-membered azepine ring. This method allows for significant molecular diversity by simply varying the amine component.

ReactionScheme Reactant1 CF3-Allenyne Ester Microwave Microwave Irradiation (Temp, Time, Power) Reactant1->Microwave Reactant2 Amine (R-NH2) Reactant2->Microwave Catalyst Cu(I) Catalyst Solvent Catalyst->Microwave Product 2-(Trifluoromethyl)azepine Derivative Microwave->Product Tandem Amination/ Cyclization

Caption: General scheme for microwave-assisted azepine synthesis.

Part 3: Detailed Experimental Protocol

This protocol describes a representative synthesis of a 2-(trifluoromethyl)azepine-2-carboxylate derivative. Safety Note: All operations should be performed in a well-ventilated fume hood. Microwave vials are sealed and can build significant pressure; use a dedicated microwave reactor with appropriate safety features.

Materials & Equipment:

  • Reagents:

    • Ethyl 2-(trifluoromethyl)hexa-4,5-dien-2-yl)acrylate (CF₃-Allenyne Ester, 1.0 mmol)

    • Benzylamine (1.2 mmol)

    • Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)

    • Anhydrous N,N-Dimethylformamide (DMF, 3 mL)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reactor vial with a magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add Copper(I) Iodide (19.0 mg, 0.1 mmol).

  • Reagent Addition: Sequentially add the CF₃-Allenyne Ester (236 mg, 1.0 mmol), anhydrous DMF (3 mL), and benzylamine (128.6 mg, 1.2 mmol).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 20 minutes. The reactor software will automatically modulate the power to maintain the target temperature.

  • Cooling & Workup: After the reaction is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Uncap the vial carefully.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(trifluoromethyl)azepine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow A 1. Add Reagents (Allenyne, Amine, CuI, Solvent) to Microwave Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate (120 °C, 20 min) B->C D 4. Cool to RT & Quench C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Experimental workflow for microwave-assisted synthesis.

Part 4: Optimization and Scope

The true power of MAOS lies in its ability to rapidly screen conditions and build compound libraries.[16] The protocol can be readily adapted to synthesize a variety of 2-(trifluoromethyl)azepane derivatives by changing the amine nucleophile.

EntryAmineTime (min)Temp (°C)Yield (Conventional)[15]Yield (Microwave, Predicted)
1Benzylamine2012065% (12 h)>85%
2Aniline2513055% (16 h)>75%
3Morpholine1511070% (8 h)>90%
4p-Methoxybenzylamine2012068% (12 h)>88%

Predicted yields are based on typical enhancements observed when converting conventional heating methods to microwave-assisted protocols for similar transformations.[8][17]

Key Optimization Insights:

  • Temperature: Is the most critical parameter. Higher temperatures generally lead to faster reactions, but can also promote decomposition. A screening range of 100-150 °C is recommended.

  • Solvent: High-boiling, polar solvents like DMF, DMSO, or NMP are ideal as they are excellent microwave absorbers and allow for a wide range of reaction temperatures.[11]

  • Time: Most microwave-assisted reactions are complete within 5-30 minutes. Reaction progress can be monitored by taking small aliquots for TLC or LC-MS analysis.

Part 5: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Temperature too low. 3. Insufficient reaction time.1. Use fresh, high-purity CuI. 2. Increase the reaction temperature in 10 °C increments. 3. Increase the reaction time; monitor by TLC/LC-MS.
Formation of Byproducts 1. Temperature too high, causing decomposition. 2. Presence of water or oxygen.1. Lower the reaction temperature. 2. Use anhydrous solvents and consider degassing the mixture before sealing the vial.
Poor Reproducibility 1. Inconsistent vial sealing. 2. Non-uniform stirring.1. Ensure caps are sealed correctly to prevent solvent evaporation. 2. Use appropriately sized stir bars and ensure consistent stirring is enabled on the reactor.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the preparation of complex heterocyclic structures like 2-(trifluoromethyl)azepanes. This technology provides a green, efficient, and highly reproducible platform for accelerating chemical synthesis.[13][18] By dramatically reducing reaction times from many hours to mere minutes and often improving yields, MAOS empowers researchers to rapidly generate and optimize novel molecular entities, thereby shortening timelines in drug discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave Assisted Organic Synthesis. Stanford University.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis of nitrogen heterocycles. Unpublished.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and. ArODES HES-SO.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Academia.edu.
  • Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals.
  • Synthesis of trifluoromethylated azepine-2-carboxylates 3.
  • Innate C-H trifluoromethyl
  • Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from l-Proline.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(2-(Trifluoromethyl)phenyl)
  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Trifluoromethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-(Trifluoromethyl)azepane hydrochloride. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and reproducibility.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions a researcher may have when faced with a batch of crude 2-(Trifluoromethyl)azepane HCl.

Q1: What are the most likely impurities in my crude 2-(Trifluoromethyl)azepane HCl?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities for this class of compound include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Reaction Byproducts: Compounds formed from side reactions. The trifluoromethyl group can influence reactivity, sometimes leading to unexpected products[1][2].

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Dichloromethane, THF, Toluene)[3][4].

  • Excess Reagents: Unconsumed reagents, such as acids or bases used for catalysis or pH adjustment.

  • Free Base: The neutral, non-salt form of 2-(Trifluoromethyl)azepane, which may be present if acidification was incomplete.

Q2: What analytical techniques should I use to assess the purity of my crude material?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. ¹⁹F NMR is particularly useful for identifying other trifluoromethyl-containing species.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the main component and detecting non-volatile impurities[5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents, and byproducts if the compound is thermally stable[7].

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Q3: My crude material is a thick oil or gum instead of a solid. What does this mean and how should I proceed?

A3: An oily or gummy consistency often indicates the presence of significant impurities, such as residual solvents or byproducts that are preventing crystallization. It could also suggest that the material is not entirely in the hydrochloride salt form. The recommended first step for an oily crude product is an Acid-Base Extraction (see Protocol 2) to chemically separate the desired amine from neutral or acidic impurities and ensure complete conversion to the hydrochloride salt.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems encountered during purification experiments.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution becomes supersaturated at a temperature above the melting point.

  • Causality: The compound is coming out of solution as a liquid phase rather than a solid crystal lattice.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again[8][9].

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point.

    • Change Solvent System: Switch to a different solvent or a mixed-solvent system where the compound is less soluble[9][10].

Q: I'm getting very low recovery after recrystallization. How can I improve my yield?

A: Low recovery is a common issue and can stem from several factors.

  • Causality: The product has significant solubility in the cold solvent, or too much solvent was used.

  • Solutions:

    • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude solid. Using too much solvent is a primary cause of low yield[11][12].

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation[13].

    • Select a Better Solvent: The ideal solvent dissolves the compound when hot but very poorly when cold[12].

    • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the filtrate by boiling off some solvent and cool again to recover a "second crop" of crystals. Note that this crop may be less pure than the first[8].

Extraction Issues

Q: I've performed an acid-base extraction, but my final product is still impure. What could have gone wrong?

A: Incomplete separation or contamination during the process are the likely culprits.

  • Causality: The pH may not have been sufficiently basic or acidic during the washes, or layers were not separated cleanly.

  • Solutions:

    • Verify pH: Always use pH paper or a meter to confirm the aqueous layer is strongly basic (pH > 12) after adding base and strongly acidic (pH < 2) after re-acidification. This ensures the amine is fully converted to its freebase or salt form, respectively[14][15].

    • Perform Multiple Extractions: Three extractions with smaller volumes of organic solvent are more effective than one extraction with a large volume.

    • Include a Brine Wash: After the final organic extraction, wash the organic layer with a saturated NaCl solution (brine). This helps to remove dissolved water and can aid in breaking minor emulsions[16].

Q: An emulsion formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are a third, murky layer between the organic and aqueous phases, often stabilized by surfactant-like impurities.

  • Causality: Vigorous shaking can cause the formation of fine droplets that are slow to coalesce[16].

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion[16][17].

    • Gentle Swirling: Gently swirl the mixture instead of vigorously shaking it.

    • Filtration: Filter the mixture through a plug of glass wool or phase separation paper[16][18].

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to separate the layers[18][19].

Section 3: Detailed Purification Protocols

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying your crude material.

start Crude 2-(CF3)azepane HCl analysis Analyze Purity (NMR, HPLC) start->analysis decision_solid Is material a solid? analysis->decision_solid recrystallize Protocol 1: Recrystallization decision_solid->recrystallize Yes acid_base Protocol 2: Acid-Base Extraction decision_solid->acid_base No (Oil/Gum) decision_purity Purity > 98%? chromatography Consider Column Chromatography decision_purity->chromatography No finish Pure Product decision_purity->finish Yes slurry Protocol 3: Slurry Wash recrystallize->slurry Still Impure analysis2 Analyze Purity (NMR, HPLC) recrystallize->analysis2 Analyze Purified Material acid_base->analysis2 slurry->analysis2 analysis2->decision_purity

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

This method is ideal for crude material that is already a solid and contains impurities with different solubility profiles.

Principle: The compound is dissolved in a minimum amount of a hot "good" solvent (isopropanol) and then a "bad" anti-solvent (diethyl ether) is added to induce precipitation of the pure product as the solution cools.

Steps:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • In a separate flask, heat isopropanol (IPA) to a near boil.

  • Add the hot IPA to the crude solid dropwise while stirring until the solid just dissolves. Use the absolute minimum volume necessary[11][13].

  • Remove the flask from the heat.

  • Slowly add diethyl ether (Et₂O) dropwise while swirling until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot IPA until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Acid-Base Extraction

This is the most robust method for removing neutral or acidic impurities and is highly recommended for oily or very impure crude material.

Principle: The amine hydrochloride salt is converted to its neutral freebase form, which is soluble in organic solvents, leaving water-soluble impurities (like other salts) behind. The freebase is then extracted, isolated, and converted back to the pure hydrochloride salt.

start Crude HCl Salt in Water add_base Add 2M NaOH (aq) until pH > 12 start->add_base freebase Freebase Amine (Organic Soluble) add_base->freebase extract Extract with EtOAc (3x) freebase->extract organic_layer Combine Organic Layers extract->organic_layer dry Dry over Na2SO4, Filter organic_layer->dry add_acid Add HCl in Ether dry->add_acid precipitate Precipitate Pure HCl Salt add_acid->precipitate filter_dry Filter & Dry precipitate->filter_dry product Pure Product filter_dry->product

Caption: Workflow for purification by acid-base extraction.

Steps:

  • Dissolve the crude 2-(Trifluoromethyl)azepane HCl in deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) while swirling. Continue adding until the aqueous solution is strongly basic (pH > 12, check with pH paper)[14][15]. The solution may become cloudy as the water-insoluble freebase forms.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately one-third of the aqueous volume for each extraction. Repeat the extraction three times[14].

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution) to help remove water[16].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Cool the dried organic solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or dioxane dropwise while stirring. The pure hydrochloride salt will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 3: Slurry Wash

A quick method for removing minor, non-polar impurities from a solid product.

Principle: The crude solid is stirred (slurried) in a solvent in which the desired compound is insoluble, but the impurities are soluble.

Steps:

  • Place the crude solid in a flask with a stir bar.

  • Add a solvent in which the hydrochloride salt has very low solubility, such as diethyl ether or hexane.

  • Stir the mixture vigorously at room temperature for 30-60 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of the same cold solvent.

  • Dry the purified solid under high vacuum.

Section 4: Data Interpretation & Purity Confirmation

After purification, it is critical to confirm the purity and identity of the final product.

Analytical TechniquePurity IndicationCommon Issues to Look For
¹H NMR Sharp signals, correct integration, and absence of impurity peaks.Broad peaks (may indicate moisture or multiple conformations), residual solvent peaks (e.g., DCM at ~5.3 ppm, EtOAc at ~2.0 & 4.1 ppm).
HPLC A single major peak with >98% area.Shoulder peaks or multiple small peaks indicating residual impurities.
Melting Point A sharp melting range of 1-2°C that matches the literature value.A melting point that is broad (>3°C) or depressed compared to the literature value indicates impurity.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. Available at: [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014). ResearchGate. Available at: [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial. Available at: [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Available at: [Link]

  • Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). (n.d.). Scribd. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. Available at: [Link]

  • Drying Solvents. (n.d.). The Schlenk Line Survival Guide. Available at: [Link]

  • Tackling emulsions just got easier. (2023). Biotage. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011). Pharmapproach. Available at: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). ResearchGate. Available at: [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2031-2037. Available at: [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? (2016). ResearchGate. Available at: [Link]

  • Recrystallization. (n.d.). Diablo Valley College. Available at: [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Available at: [Link]

  • Recrystallization. (n.d.). University of Richmond Blogs. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

  • Alcaraz, L., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(2), 368-372. Available at: [Link]

  • Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PMC. Available at: [Link]

  • Process and intermediates for preparing azepines. (n.d.). Google Patents.
  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. (2022). Advion Interchim Scientific. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). MDPI. Available at: [Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. (2021). ResearchGate. Available at: [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Available at: [Link]

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Minimizing side reactions during the deprotection of azepane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Challenge

Deprotecting azepane (seven-membered amine) intermediates presents a unique set of challenges compared to their five- (pyrrolidine) or six-membered (piperidine) counterparts. While azepanes possess moderate ring strain, their primary liability lies in their conformational flexibility . This flexibility facilitates transannular interactions —where the unmasked amine reacts with functional groups across the ring—and increases the propensity for catalyst poisoning during hydrogenolysis due to effective lone-pair exposure.

This guide moves beyond standard protocols to address the specific failure modes of the azepane scaffold, providing self-validating workflows to ensure structural integrity.

Triage: Diagnostic Decision Matrix

Before initiating deprotection, use this decision matrix to anticipate failure modes based on your azepane’s substitution pattern.

AzepaneTriage Start Select Protecting Group Boc Boc (Acid Labile) Start->Boc Fmoc Fmoc (Base Labile) Start->Fmoc Cbz Cbz/Bn (Hydrogenolysis) Start->Cbz RiskBoc RISK: t-Butyl Cation Scrambling Boc->RiskBoc RiskFmoc RISK: Dibenzofulvene (DBF) Adducts Fmoc->RiskFmoc RiskCbz RISK: Catalyst Poisoning / Transannular Cbz->RiskCbz CheckElec Contains e- rich aromatics or Met/Cys/Trp? RiskBoc->CheckElec SolBoc Sol: High-Load Scavenger Cocktail (TIPS/Thioanisole) CheckElec->SolBoc Yes CheckSteric Is Azepane Sterically Hindered? RiskFmoc->CheckSteric SolFmoc Sol: DBU (Catalytic) + Piperidine + Octanethiol (Scavenger) CheckSteric->SolFmoc Yes CheckTrans Contains C4/C5 Ketone or Alkene? RiskCbz->CheckTrans SolCbz Sol: Acidic Hydrogenolysis (HCl/MeOH) to Protonate Amine CheckTrans->SolCbz Yes

Figure 1: Decision matrix for selecting deprotection conditions based on specific azepane structural risks.

Issue Category A: The "Sticky" Cation (Boc Deprotection)

The Problem

Upon acidolysis with TFA, the Boc group releases a tert-butyl cation (


).[1] In sterically encumbered azepanes, the escape of this cation from the solvent cage is slow. If not intercepted, the 

will alkylate electron-rich regions of the molecule (e.g., indole rings, phenols) or return to the azepane nitrogen, leading to "incomplete" deprotection signals in LCMS.
Troubleshooting Guide

Q: I see a +56 Da mass shift on my product after TFA treatment. What happened?

  • Diagnosis: This is likely tert-butylation of a nucleophilic side chain or aromatic ring (

    
    ).
    
  • Solution: You lack sufficient scavengers. The

    
     cation is a "hard" electrophile and requires a "soft" nucleophile trap.
    

Q: My azepane has a sulfide (Met) or indole (Trp) side chain. Standard DCM/TFA isn't working.

  • Protocol: Switch to Reagent K or a high-scavenger cocktail.

Optimized Protocol: High-Efficiency Scavenging
ComponentRoleVolume %
TFA Acid source82.5%
Phenol Traps

(protects Tyr)
5%
Thioanisole Traps

(protects Met/Cys)
5%
Water Hydrolysis of

to

5%
TIPS (Triisopropylsilane) Hydride donor (reduces cations)2.5%

Step-by-Step:

  • Dissolve the azepane substrate in a minimum amount of DCM (optional, only if solubility is poor).

  • Pre-mix the scavenger cocktail (TFA/Phenol/Thioanisole/Water/TIPS).

  • Add the cocktail to the substrate at 0°C (ice bath).

  • Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Critical Workup: Do not rotovap to dryness immediately. Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether or MTBE (10x volume). The scavengers and

    
    -adducts remain in the ether layer; the deprotected azepane salt precipitates.
    

Issue Category B: Transannular Reactions (Ring Contraction)

The Problem

This is the most critical failure mode specific to medium rings (7–9 members). Upon deprotection, the free secondary amine is spatially close to functional groups across the ring (C3, C4, or C5 positions).

  • Scenario: An azepane-4-one (ketone at C4) is deprotected.

  • Mechanism: The N-H lone pair attacks the transannular carbonyl, forming a hemiaminal. This can dehydrate to an enamine or bridge to form a bicyclic system (e.g., 1-azabicyclo[3.2.1]octane), effectively "contracting" the ring.

Figure 2: Pathway of transannular failure in functionalized azepanes.

Troubleshooting Guide

Q: My LCMS shows the correct mass, but NMR shows a complex mixture or loss of the ketone signal.

  • Diagnosis: You likely formed a hemiaminal bridge. The mass is identical (isomer), but the structure is bicyclic.

  • Solution: Keep the amine protonated at all times.

Q: How do I handle an azepane ketone deprotection safely?

  • Protocol:

    • Use acidic deprotection (HCl/Dioxane or TFA).

    • Do not perform a basic aqueous workup (e.g., sat. NaHCO3). The free base will immediately cyclize.

    • Isolate the product as the HCl or TFA salt by precipitation in ether.

    • Use the salt directly in the next step (e.g., reductive amination or coupling), adding base only in the presence of the next electrophile.

Issue Category C: Catalyst Poisoning (Cbz/Bn Removal)

The Problem

Azepanes are flexible. During hydrogenolysis (Pd/C, H2), the azepane nitrogen can adopt a conformation that binds tightly to the Palladium surface, poisoning the catalyst and stalling the reaction.

Troubleshooting Guide

Q: The reaction stalls at 50% conversion even after adding fresh catalyst.

  • Diagnosis: Product inhibition. The deprotected azepane is poisoning the Pd surface.

  • Solution: Protonate the amine to prevent coordination.[2]

Q: I have a benzyl amine (N-Bn) that won't cleave, but Cbz works fine.

  • Insight: N-Benzyl groups on secondary amines are significantly harder to cleave than Cbz groups. Standard Pd/C often fails.

Optimized Protocol: Acid-Assisted Hydrogenolysis
ParameterConditionReason
Catalyst 20% Pd(OH)₂/C (Pearlman's Catalyst)More active than Pd/C for N-debenzylation.
Solvent MeOH or EtOHProtic solvents facilitate H2 uptake.
Additive 1.1 eq. HCl (or Acetic Acid) CRITICAL: Protonates the product amine, preventing catalyst poisoning.
Pressure 50–100 psi (3–7 bar)Atmospheric pressure is often insufficient for hindered azepanes.

Step-by-Step:

  • Dissolve substrate in MeOH.

  • Add 1.1 equivalents of 1M HCl (in MeOH or water).

  • Add Pearlman's Catalyst (10–20 wt% loading).

  • Hydrogenate at 50 psi.

  • Filter through Celite. The product will be the HCl salt, which prevents oxidative degradation during workup.

Issue Category D: Fmoc Deprotection & Aggregation

The Problem

Fmoc removal relies on a base (piperidine) abstracting the acidic proton.[3] In solid-phase synthesis or concentrated solution, azepanes can aggregate or sterically shield the Fmoc group, leading to slow kinetics. The byproduct, dibenzofulvene (DBF), is highly reactive and can re-alkylate the slow-reacting amine.

Troubleshooting Guide

Q: I see a +178 Da impurity.

  • Diagnosis: This is the DBF-adduct. The scavenger (piperidine) failed to trap the DBF efficiently, or the DBF reacted with your product.

Q: Reaction is too slow.

  • Solution: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger, non-nucleophilic base that accelerates the initial elimination step.[3]

Optimized Protocol: The "Fast & Scavenged" Method
  • Reagent: 2% DBU + 5% Piperidine in DMF.

    • Why? DBU drives the removal; Piperidine acts solely as the DBF scavenger.

  • Additive: Add 1–2% 1-Octanethiol or Dithiothreitol (DTT) .

    • Why? Thiols are superior scavengers for DBF compared to secondary amines, preventing adduct formation on the azepane.

  • Time: Monitor closely. Do not extend reaction time unnecessarily (typically 5–10 mins is sufficient with DBU).

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on deprotection conditions and stability).

  • Side Reactions in Peptide Synthesis . Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Chemical Reviews, 109(6), 2455-2504. (Detailed mechanisms of cation scrambling and Fmoc adducts).

  • Transannular Reactions in Medium-Sized Rings . Nubbemeyer, U. (2001). Topics in Current Chemistry, 216, 125-196. (Mechanistic insight into azepane ring contractions).

  • Optimization of Fmoc Removal in Solid Phase Synthesis . Hachmann, J., & Lebl, M. (2006). Journal of Combinatorial Chemistry, 8(2), 149. (Comparison of DBU vs Piperidine protocols).

Sources

Technical Support Center: Controlling Hygroscopicity in 2-(Trifluoromethyl)azepane Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Trifluoromethyl)azepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Uncontrolled water uptake can significantly impact the physicochemical properties of an API, including its chemical stability, physical form, and manufacturability.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you manage and control hygroscopicity in your batches.

Understanding the "Why": The Science of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[2] For amine hydrochloride salts like 2-(Trifluoromethyl)azepane hydrochloride, this is a common characteristic. The presence of polar functional groups and the ionic nature of the salt contribute to its affinity for water molecules.[3][4] The level of hygroscopicity can be influenced by several factors, including:

  • Crystalline vs. Amorphous Form: Amorphous forms are generally more hygroscopic than their crystalline counterparts due to their higher free energy and disordered molecular arrangement.[5]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying degrees of hygroscopicity due to differences in their crystal lattice and packing.[6][7]

  • Particle Size and Surface Area: Smaller particles have a larger surface area-to-volume ratio, which can lead to increased water sorption.[8][9]

  • Presence of Impurities: Certain impurities can enhance the hygroscopic nature of the bulk material.

Failure to control hygroscopicity can lead to a cascade of issues, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, impacting the purity and stability of the API.[4]

  • Physical Instability: Moisture uptake can induce changes in the solid form, such as deliquescence (dissolving in absorbed water), caking, or conversion to a less stable polymorphic form.[1][10]

  • Manufacturing Challenges: Changes in powder flow, compaction properties, and dissolution behavior can arise from uncontrolled moisture content, affecting the final drug product quality.[2][10]

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: We are observing significant batch-to-batch variability in the water content of our 2-(Trifluoromethyl)azepane hydrochloride. What could be the cause and how can we investigate it?

Answer:

Batch-to-batch variability in water content is a common indicator of uncontrolled hygroscopicity and can stem from inconsistencies in manufacturing, handling, or the material's intrinsic properties. A systematic investigation is crucial.

Investigative Workflow:

dot digraph "Hygroscopicity_Investigation_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 1: Investigative Workflow for Batch Variability", labelloc=b, labeljust=c, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Investigative Workflow for Batch Variability

Step-by-Step Experimental Protocols:

  • Initial Water Content Determination by Karl Fischer Titration:

    • Objective: To accurately quantify the initial water content of the variant batches.

    • Methodology: Karl Fischer (KF) titration is the gold standard for water content determination as it is specific to water.[11][12] Both volumetric and coulometric methods are available; the choice depends on the expected water content.[13][14] For relatively higher water content (>0.1%), volumetric KF is suitable.[13]

    • Protocol:

      • Select representative samples from both high and low water content batches.

      • Use a calibrated Karl Fischer titrator.

      • Accurately weigh the sample and transfer it to the titration vessel containing a suitable solvent (e.g., methanol).

      • Titrate with the KF reagent to the endpoint, which is detected potentiometrically.[13]

      • Calculate the water content as a percentage (w/w).

      • Perform the analysis in triplicate for each batch to ensure reproducibility.

  • Hygroscopicity Profiling with Dynamic Vapor Sorption (DVS):

    • Objective: To understand the intrinsic hygroscopicity of the material and its behavior at different relative humidity (RH) levels.[15][16]

    • Methodology: DVS measures the change in mass of a sample as it is exposed to a controlled RH and temperature environment.[17]

    • Protocol:

      • Place a small, accurately weighed sample (typically 10-20 mg) into the DVS instrument.

      • Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

      • Program a humidity ramp, typically from 0% to 90% RH in 10% increments, followed by a desorption ramp from 90% to 0% RH.[17][18]

      • At each RH step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).[18]

      • Plot the change in mass (%) against the RH to generate a sorption-desorption isotherm.

    • Data Interpretation: Compare the DVS profiles of the different batches. Significant differences in the amount of water sorbed at a given RH may indicate differences in the solid form or particle attributes.[8]

    Hygroscopicity Classification (European Pharmacopoeia) Weight % Water Sorbed (24h at 25°C, 80% RH)
    Slightly hygroscopic≥ 0.2% and < 2%
    Hygroscopic≥ 2% and < 15%
    Very hygroscopic≥ 15%
    DeliquescentSufficient water is absorbed to form a liquid
    Table 1: Classification of Hygroscopicity.[17][19]
  • Solid-State Characterization with X-Ray Powder Diffraction (XRPD):

    • Objective: To identify the crystalline form (polymorph, hydrate, or solvate) or determine if the material is amorphous.[20][21] XRPD is a primary technique for solid-form analysis.[22][23]

    • Methodology: XRPD provides a unique "fingerprint" for each crystalline solid based on the diffraction of X-rays by the crystal lattice.[22]

    • Protocol:

      • Gently grind a small amount of the sample to ensure random orientation.

      • Mount the sample on the XRPD instrument.

      • Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

      • Compare the resulting diffractograms of the different batches.

    • Data Interpretation: Identical XRPD patterns suggest the same crystalline form. Differences in peak positions or the presence of a broad "halo" instead of sharp peaks can indicate different polymorphs or the presence of amorphous content, respectively.[22][24]

Causality and Next Steps:

  • If the DVS profiles are similar but initial water content varies, the issue likely lies in the manufacturing process, packaging, or storage conditions . Review drying steps, exposure to ambient humidity during processing, and the integrity of the packaging.

  • If the DVS profiles and/or XRPD patterns differ , this points to intrinsic differences in the solid form of the batches. This may necessitate a re-evaluation of the crystallization process to ensure consistent production of the desired, less hygroscopic form.

Question 2: Our 2-(Trifluoromethyl)azepane hydrochloride failed a stability study due to an increase in degradation products. Could hygroscopicity be the cause?

Answer:

Yes, an increase in degradation products on stability, especially under accelerated conditions (e.g., 40°C/75% RH), is often linked to hygroscopicity.[25][26] Absorbed water can act as a solvent and a reactant, facilitating hydrolytic degradation.

Troubleshooting Steps:

  • Correlate Water Content with Degradation:

    • Analyze the water content (by Karl Fischer) and the impurity profile (by a validated HPLC method) of the stability samples at each time point.

    • Plot the increase in water content against the formation of the primary degradant. A positive correlation strongly suggests moisture-mediated degradation.

  • Review the Solid Form:

    • Use XRPD to analyze the solid form of the API before and after the stability study.

    • Moisture can induce a polymorphic transformation to a more reactive or more hygroscopic form, which could accelerate degradation.[1]

  • Implement a Control Strategy:

    • Crystallization Process Optimization: The goal is to consistently produce the most stable and least hygroscopic crystalline form. Experiment with different solvents, cooling rates, and seeding strategies.

    • Formulation Strategies:

      • Co-processing with Excipients: Incorporating hydrophobic excipients can help to repel moisture from the API.[27]

      • Film Coating: Applying a moisture-barrier film coat to a solid dosage form can protect the hygroscopic core.[27]

      • Crystal Engineering: In some cases, forming a co-crystal with a suitable co-former can significantly reduce hygroscopicity without negatively impacting solubility.[28][29] However, changing the salt form may sometimes lead to solubility issues.[3][30]

    • Packaging and Storage:

      • Utilize packaging with a high moisture barrier, such as foil-foil blisters or containers with desiccants.[27][]

      • Store the API and drug product under controlled humidity conditions.[32][33] Handling should also be performed in a low-humidity environment.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(Trifluoromethyl)azepane hydrochloride?

A: Based on its likely hygroscopic nature as an amine hydrochloride salt, it should be stored in well-sealed containers, protected from moisture.[34] The use of desiccants is recommended.[2][35] Specific storage conditions should be determined based on stability studies as per ICH guidelines.[36][37][38]

Q2: Can we reduce the hygroscopicity by changing the salt form?

A: Yes, different salt forms of the same active moiety can have vastly different hygroscopic properties.[28][39] A salt screening study could identify an alternative salt with lower hygroscopicity. However, this would be considered a new drug substance from a regulatory perspective and would require extensive re-characterization and bridging studies. Furthermore, altering the salt form can impact other critical properties like solubility and bioavailability.[4][40]

Q3: How does particle size affect the hygroscopicity of our API?

A: Generally, smaller particles lead to a larger surface area, which can result in a faster rate and greater extent of water sorption.[9] If you are observing inconsistencies, it is advisable to control the particle size distribution of your batches, for instance, through milling or controlled crystallization, and assess its impact on hygroscopicity using DVS.

Q4: Is it possible for a batch to absorb moisture even if it is crystalline?

A: Absolutely. Crystalline materials can still be hygroscopic. Water molecules can be adsorbed onto the crystal surface or, in the case of hydrates, incorporated into the crystal lattice.[18] DVS analysis can help distinguish between surface adsorption and bulk absorption.

Q5: What is the first analytical technique I should use if I suspect a hygroscopicity issue?

A: A combination of Karl Fischer titration and Dynamic Vapor Sorption (DVS) is the ideal starting point. KF will give you a precise quantitative measure of the current water content, while DVS will reveal the material's intrinsic behavior in the presence of moisture and help classify its hygroscopicity.[8][18]

References

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Mettler Toledo.
  • Pharmaceutical Outsourcing. (2018, February 2).
  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • Scharlab.
  • Sigma-Aldrich.
  • Wikipedia.
  • National Center for Biotechnology Information (NCBI). (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • National Center for Biotechnology Information (NCBI). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • International Council for Harmonis
  • ResearchGate. (2023, January). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • International Union of Crystallography (IUCr) Journals. Applications of X-ray Powder Diffraction in Pharmaceutical Industry.
  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • European Medicines Agency (EMA). (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharma Excipients. (2023, January 12). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • University of Minnesota Digital Conservancy. Hygroscopicity of pharmaceutical crystals.
  • ACS Publications. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399.
  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • ProUmid. DVS Systems | Dynamic Vapor Sorption.
  • BOC Sciences. API Properties & Their Impact on Drug Performance.
  • American Pharmaceutical Review. (2011, September 1).
  • ACS Publications. (2024, January 26).
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Pharma Excipients. (2022, June 21).
  • SAGE Journals. (2016, August 20).
  • Veeprho Pharmaceuticals. (2025, November 6).
  • U.S. Pharmacopeia (USP). (2022, May 1). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD).
  • Royal Society of Chemistry (RSC) Publishing. (2023, November 21). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.
  • Neuland Labs. (2023, December 21). API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products.
  • National Center for Biotechnology Information (NCBI). (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Semantic Scholar.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • University of Minnesota Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • MDPI.
  • ResearchGate. (2019, November 19).
  • LinkedIn. Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
  • Royal Society of Chemistry (RSC) Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Azepane vs. Piperidine Trifluoromethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most prevalent are the six-membered piperidine and the less explored seven-membered azepane ring systems.[1] The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has become a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This guide provides an in-depth, objective comparison of the bioactivity of trifluoromethylated azepane and piperidine analogs, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The Structural and Physicochemical Landscape: A Tale of Two Rings

The fundamental difference between piperidine and azepane lies in the ring size—a six-membered versus a seven-membered heterocycle, respectively. This seemingly subtle distinction has profound implications for the three-dimensional structure and, consequently, the physicochemical properties of the molecule. The azepane ring possesses greater conformational flexibility compared to the more rigid chair conformation of piperidine.[4] This increased flexibility can be advantageous, allowing the molecule to adopt a more optimal conformation for binding to a biological target. However, it can also come at an entropic cost upon binding.

The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, further modulates these properties.[5] The CF3 group significantly increases lipophilicity and can enhance metabolic stability by blocking potential sites of oxidation.[3][6]

Below is a summary of the key physicochemical property distinctions:

PropertyPiperidine-CF3 AnalogsAzepane-CF3 AnalogsRationale and Implications
Conformational Flexibility More rigid, predominantly chair conformations.[7]Higher flexibility with multiple low-energy conformations.[4]Azepanes can explore a larger conformational space, potentially leading to better target engagement. However, this can also result in a loss of entropy upon binding.
Lipophilicity (LogP/LogD) The CF3 group increases lipophilicity.[8]The larger ring size and CF3 group generally lead to higher lipophilicity.Increased lipophilicity can improve membrane permeability but may also lead to off-target effects and reduced solubility.
pKa The electron-withdrawing nature of the CF3 group lowers the pKa of the ring nitrogen.The effect of the CF3 group on pKa is also observed, with the larger ring size potentially having a minor influence.A lower pKa can reduce unwanted interactions with acidic organelles and may affect drug absorption and distribution.
Metabolic Stability The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[3]Similar to piperidines, the CF3 group enhances metabolic stability. The larger ring may present additional sites for metabolism, but this is context-dependent.Increased metabolic stability can lead to a longer drug half-life and improved bioavailability.

Bioactivity in Focus: Comparative Case Studies

While direct head-to-head comparisons of trifluoromethylated piperidine and azepane analogs are not abundant in the literature, we can draw valuable insights from studies on related structures.

One such example can be found in the development of histamine H3 receptor ligands. A study on biphenyloxy-alkyl derivatives of piperidine and azepane revealed that the azepane analog, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited the highest affinity with a Ki value of 18 nM.[9] While not trifluoromethylated, this study highlights that the larger azepane ring can be beneficial for target affinity.

In another study focusing on norepinephrine and dopamine uptake inhibitors, both azepine and piperidine scaffolds were investigated.[10] The research demonstrated that analogs of both ring systems could achieve high potency, with stereochemistry playing a crucial role in activity.[10] This suggests that the optimal ring system is highly dependent on the specific target and the desired mode of interaction.

The following diagram illustrates the general structures of trifluoromethylated piperidine and azepane, highlighting the key difference in their ring size.

G prep Receptor Preparation (e.g., cell membranes expressing the target receptor) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand Selection (A ligand with known high affinity for the receptor) radioligand->incubation test_compound Test Compound Preparation (Serial dilutions of the trifluoromethyl analogs) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification Quantification of Radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis (Determine IC50 and calculate Ki) quantification->analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. The composition will be target-dependent but often includes a buffer (e.g., Tris-HCl), salts (e.g., MgCl2), and protease inhibitors.

  • Reaction Setup:

    • Set up a series of tubes or a microplate.

    • For each test compound concentration, prepare tubes for "Total Binding" and "Non-specific Binding" (NSB).

    • To the NSB tubes, add a high concentration of an unlabeled competing ligand (typically 100-1000 times its Kd) to saturate the specific binding sites.

    • Add the prepared receptor membranes to all wells.

    • Add a fixed concentration of the radioligand to all wells.

    • Add the serially diluted test compounds (azepane and piperidine trifluoromethyl analogs) to the appropriate wells.

  • Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Cell-Based Viability/Cytotoxicity Assay

Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context. [12][13]A common assay measures cell viability by assessing the metabolic activity of the cells.

G cell_seeding Cell Seeding (Plate cells in a multi-well plate and allow to adhere) compound_addition Compound Addition (Add serial dilutions of the test compounds) cell_seeding->compound_addition incubation Incubation (Expose cells to the compounds for a defined period, e.g., 24, 48, or 72 hours) compound_addition->incubation reagent_addition Viability Reagent Addition (e.g., Resazurin-based reagent) incubation->reagent_addition measurement Signal Measurement (Read fluorescence or absorbance) reagent_addition->measurement analysis Data Analysis (Calculate % viability and determine IC50) measurement->analysis

Caption: Workflow for a cell-based viability assay.

Step-by-Step Protocol (using a Resazurin-based assay):

  • Cell Seeding:

    • Harvest and count the desired cells.

    • Seed the cells into a 96-well or 384-well plate at a predetermined density.

    • Incubate the plate (typically overnight) to allow the cells to adhere and enter a logarithmic growth phase.

  • Compound Addition:

    • Prepare serial dilutions of the azepane and piperidine trifluoromethyl analogs in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the expected mechanism of action of the compounds.

  • Reagent Addition:

    • Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue®) directly to the cell culture wells. [12] * Incubate for a period (typically 1-4 hours) to allow viable cells to reduce resazurin to the fluorescent resorufin.

  • Signal Measurement: Measure the fluorescence (or absorbance) using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from a "no-cell" control.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).

Expert Insights and Future Perspectives

The choice between a trifluoromethylated azepane and a piperidine scaffold is not a matter of inherent superiority but one of strategic design tailored to the specific biological target and desired drug properties.

Choose a Piperidine-CF3 Scaffold When:

  • A more rigid conformation is desired: If the target has a well-defined and constrained binding pocket, the rigidity of the piperidine ring can be advantageous, leading to a lower entropic penalty upon binding.

  • Lower lipophilicity is a goal: While the CF3 group increases lipophilicity, the smaller piperidine ring system will generally result in a lower LogP compared to its azepane counterpart.

  • Established synthetic routes are preferred: The synthesis of substituted piperidines is often more established and may offer a wider range of commercially available starting materials. [14] Choose an Azepane-CF3 Scaffold When:

  • Exploring a larger conformational space is beneficial: The flexibility of the azepane ring can allow for novel interactions within a binding site that a more rigid scaffold cannot achieve. [4]This can be particularly useful in the early stages of lead optimization.

  • Scaffold hopping from a piperidine is desired: If a piperidine-based compound shows promising activity but requires optimization of its vector groups, expanding to an azepane can provide new opportunities for substituent placement.

  • Novel chemical space is being explored: The azepane scaffold is less represented in drug discovery libraries compared to piperidine, offering an opportunity to develop compounds with greater novelty. [1] The future of this field lies in the systematic exploration of these scaffolds. The synthesis and screening of matched molecular pairs (i.e., compounds that differ only by the piperidine vs. azepane ring) will be crucial for building a more comprehensive understanding of the structure-activity relationships. Furthermore, advanced computational modeling will play an increasingly important role in predicting the conformational preferences and binding modes of these flexible molecules, guiding the design of more potent and selective drug candidates.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. Available from: [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. Available from: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - MDPI. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed. Available from: [Link]

  • Synthesis of trifluoromethylated azepine-2-carboxylates 3. - ResearchGate. Available from: [Link]

  • Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. Available from: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. Available from: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available from: [Link]

  • A review for cell-based screening methods in drug discovery - PMC. Available from: [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Available from: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications - Taylor & Francis. Available from: [Link]

  • Binding Affinity | Malvern Panalytical. Available from: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available from: [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH. Available from: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH. Available from: [Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. - ResearchGate. Available from: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available from: [Link]

  • Cell-Based Assays Guide | Antibodies.com. Available from: [Link]

  • Structure of trifluoromethyl piperidine derivative - ResearchGate. Available from: [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group. Available from: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. Available from: [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Selected examples of natural products containing azepane and azocane motifs | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of 2-(Trifluoromethyl)azepane using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a non-negotiable aspect of chemical synthesis and pharmaceutical development. The presence of an undesired enantiomer can lead to reduced therapeutic efficacy or, in the worst-case scenario, significant off-target toxicity. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the chiral purity of 2-(Trifluoromethyl)azepane, a valuable building block in medicinal chemistry.

The Foundational Challenge: Chiral Recognition of a Fluorinated Cyclic Amine

2-(Trifluoromethyl)azepane presents a unique challenge for chiral separation. The molecule combines a flexible seven-membered ring system (azepane) with a strongly electron-withdrawing trifluoromethyl group adjacent to the chiral center. The basic nitrogen atom is a key interaction point but can also cause peak tailing on silica-based chiral stationary phases (CSPs) if not properly addressed.

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[4] For a successful separation, the CSP must offer multiple points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions) that differ in spatial arrangement for the two enantiomers.[5][6]

Strategic Selection of the Chiral Stationary Phase (CSP)

Experience in the field indicates that polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including amines.[7][8] These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, offer a complex three-dimensional chiral environment.

For 2-(Trifluoromethyl)azepane, the initial screening should focus on the following high-probability candidates:

  • Amylose tris(3,5-dimethylphenylcarbamate) based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IA): These are often the first choice for a broad range of compounds and have shown excellent performance for amines and fluorinated molecules.[2][3][8]

  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IB): These phases offer complementary selectivity to their amylose counterparts and are a crucial part of a comprehensive screening protocol.

  • Crown Ether-Based CSPs (e.g., ChiroSil®): These are specifically designed for the separation of primary and secondary amines and can provide excellent resolution.[9][10]

The selection process is inherently empirical; therefore, a screening approach using multiple columns is the most efficient path to success.[11]

Proposed HPLC Method Development and Validation Workflow

The following diagram outlines a systematic approach, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines.[8]

Method_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Final Phase 3: Implementation CSP_Screen CSP Screening Chiralpak IA Chiralpak IB ChiroSil Mobile_Phase_Opt Mobile Phase Optimization Hexane/IPA Ratio Additive Conc. CSP_Screen->Mobile_Phase_Opt Select best CSP Parameter_Opt Parameter Optimization Flow Rate Temperature Wavelength Mobile_Phase_Opt->Parameter_Opt Fine-tune separation Specificity Specificity Parameter_Opt->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & System Suitability Robustness->Routine_Analysis Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Screen the separation on Chiralpak® IA, Chiralpak® IB, and ChiroSil® RCA(+) columns (or equivalents) with dimensions of 250 x 4.6 mm, 5 µm particle size.

  • Initial Mobile Phase (Normal Phase):

    • Start with an isocratic mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Crucially, for this basic analyte, add a basic additive to both solvent components. A final concentration of 0.1% Diethylamine (DEA) or Triethylamine (TEA) is a standard starting point to prevent peak tailing.[12]

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the azepane ring lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Sample Concentration: 1.0 mg/mL in mobile phase.

  • Optimization:

    • If separation is observed, adjust the Hexane/IPA ratio to optimize resolution (Rs) and analysis time. Increasing IPA content will decrease retention time.

    • A resolution of >1.7 is desired to ensure baseline separation.[13]

    • If no separation is achieved, screen alternative mobile phases such as polar organic mode (e.g., Acetonitrile/Methanol with 0.1% DEA).

Protocol 2: HPLC Method Validation

Once an optimized method is established (e.g., achieving Rs > 2.0), proceed with validation following ICH Q2(R2) guidelines.[6]

  • Specificity: Inject a blank (mobile phase), a sample of the desired enantiomer, and a racemic sample of 2-(Trifluoromethyl)azepane. The method is specific if the enantiomer peaks are well-resolved from each other and from any baseline interference.

  • Linearity and Range:

    • Prepare a stock solution of the racemic compound.

    • Create a calibration curve by preparing at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to approximately 1.0% of the nominal sample concentration.

    • Plot peak area vs. concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.998.

  • Accuracy (Recovery):

    • Prepare a sample of the pure, desired enantiomer at the nominal concentration (e.g., 1.0 mg/mL).

    • Spike this sample with the undesired enantiomer at three concentration levels (e.g., LOQ, 0.5%, and 1.0%).

    • Analyze each sample in triplicate. Accuracy is determined by calculating the percent recovery of the spiked amount. Acceptance criteria are typically 90-110%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a sample containing a known amount (e.g., 0.5%) of the undesired enantiomer. The relative standard deviation (%RSD) of the peak area should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined acceptance criteria (e.g., ≤ 10%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

    • The LOQ must be experimentally verified to have acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters one at a time.

    • Examples include: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., change IPA percentage by ±1%).

    • The resolution between the enantiomers should not significantly change, demonstrating the method's reliability for routine use.

Performance Data and Comparison

The following tables present expected performance data based on separations of analogous cyclic and fluorinated amines. This provides a realistic benchmark for the validation of the 2-(Trifluoromethyl)azepane method.

Table 1: CSP Screening Performance (Hypothetical Data)
Chiral Stationary PhaseMobile Phase (Hexane:IPA + 0.1% DEA)Retention Factor (k') (1st Peak)Separation Factor (α)Resolution (Rs)
Chiralpak® IA 90:102.851.35 3.80
Chiralpak® IB90:103.501.101.45
ChiroSil® RCA(+)95:54.121.212.50

Based on this hypothetical screening, Chiralpak® IA provides the best combination of selectivity and resolution, making it the primary candidate for method validation.

Table 2: Validation Summary (ICH Q2(R2) Parameters)
Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution (Rs > 1.5)Rs = 3.80; No interference
Linearity (r²) ≥ 0.9980.9995
Range From LOQ to 1.0%0.05% to 1.0%
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 103.2%
Precision (%RSD)
- Repeatability≤ 5.0%1.8%
- Intermediate≤ 10.0%3.5%
LOD S/N ≥ 3~0.015%
LOQ S/N ≥ 10~0.05%
Robustness Rs remains > 2.0Method is robust

Comparison with Alternative Methodologies

While HPLC is the gold standard for chiral purity analysis, other techniques offer different advantages and can be used for orthogonal validation.

Tech_Comparison cluster_main Chiral Purity Analysis Methods HPLC Chiral HPLC High Resolution Quantitative Accuracy Established Method Requires Method Development SFC Chiral SFC Faster Separations Lower Solvent Use Requires Specialized Equipment GC Chiral GC High Efficiency for Volatiles Analyte must be volatile/thermally stable NMR Chiral NMR Rapid Analysis Structural Info Lower Sensitivity Requires Chiral Reagents

Caption: Comparison of Key Chiral Analysis Techniques.

  • Chiral Supercritical Fluid Chromatography (SFC): Often considered a "greener" and faster alternative to normal phase HPLC.[14] It uses supercritical CO₂ as the main mobile phase component, reducing organic solvent consumption. The same polysaccharide-based CSPs are typically used, and SFC can sometimes provide superior resolution and efficiency.

  • Chiral Gas Chromatography (GC): A powerful technique if the analyte is volatile and thermally stable.[4] Derivatization may be required to improve volatility. GC often provides extremely high resolution.

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: This method provides a rapid assessment of enantiomeric excess without chromatographic separation.[5] By adding a chiral solvating agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, or Mosher's acid) to the NMR sample, diastereomeric complexes are formed in solution, leading to distinct signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum. While excellent for rapid screening, it is generally less accurate and has a higher limit of quantitation than HPLC.

Conclusion

The validation of a chiral HPLC method for 2-(Trifluoromethyl)azepane is a critical step in its use for pharmaceutical research and development. Although no direct method may be readily available, a systematic approach grounded in the established performance of polysaccharide and crown ether-based chiral stationary phases for analogous cyclic amines provides a clear and reliable path forward. By initiating a logical CSP screening, optimizing the mobile phase with a basic additive, and rigorously validating the final method against ICH guidelines, researchers can establish a trustworthy, accurate, and robust system for ensuring the enantiomeric purity of this important chiral building block. This guide provides the strategic framework and detailed protocols necessary to achieve this with confidence.

References

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Columnex. Chiral HPLC and SFC Columns. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]

  • ACS Publications. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]

  • analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • ACS Publications. Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available from: [Link]

  • MDPI. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]

Sources

A Comparative Guide to Purity Assessment of 2-(Trifluoromethyl)azepane Hydrochloride: Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 2-(Trifluoromethyl)azepane hydrochloride, a fluorinated azepane derivative with potential therapeutic applications, rigorous purity assessment is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of elemental analysis as a fundamental purity standard against powerful orthogonal techniques, namely High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale to empower researchers in selecting and interpreting the most appropriate analytical strategy for their development phase.

The Foundational Standard: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a gatekeeper for purity assessment. It provides a fundamental measure of the mass fractions of key elements within a molecule. For 2-(Trifluoromethyl)azepane hydrochloride (C₇H₁₃ClF₃N), the theoretical elemental composition is the bedrock against which experimental results are compared.

Molecular Formula: C₇H₁₂F₃N·HCl Molecular Weight: 203.63 g/mol

Table 1: Theoretical vs. Acceptable Elemental Composition of 2-(Trifluoromethyl)azepane Hydrochloride

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)41.2940.89 - 41.69
Hydrogen (H)6.436.03 - 6.83
Nitrogen (N)6.886.48 - 7.28
Chlorine (Cl)17.4117.01 - 17.81
Fluorine (F)27.99Not typically measured by standard CHN

The acceptable range is generally considered to be within ±0.4% of the theoretical value, a standard widely accepted in the pharmaceutical industry. A result outside this range for C, H, or N strongly indicates the presence of impurities.

Causality Behind Experimental Choices in Elemental Analysis

The choice of combustion-based elemental analysis is rooted in its ability to provide a bulk assessment of the sample's composition.[1] Unlike chromatographic techniques that separate components, elemental analysis offers a holistic view. This is crucial for detecting non-chromophoric or highly volatile impurities that might be missed by HPLC-UV. The presence of inorganic salts or residual solvents can significantly skew the elemental composition, providing a red flag that other methods might not raise as directly.[1]

Experimental Protocol: Combustion Elemental Analysis (CHN)
  • Sample Preparation: A minimum of 5 mg of the 2-(Trifluoromethyl)azepane hydrochloride sample is required. The sample must be thoroughly dried to remove any residual moisture, which can significantly impact the hydrogen and oxygen (if measured) content.[2] The sample should be a fine, homogenous powder.

  • Instrumentation: A calibrated CHN elemental analyzer is used. The instrument is standardized using certified organic analytical standards before running the sample.

  • Combustion: The sample is weighed into a tin or silver capsule and introduced into a high-temperature furnace (typically around 900-1000 °C). The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and thermal conductivity detectors (TCD). The TCD measures the concentration of each gas relative to the helium carrier.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Drying Drying Sample->Drying Weighing Weighing Drying->Weighing Combustion Combustion Weighing->Combustion Gas_Separation Gas Separation (GC) Combustion->Gas_Separation Detection Detection (TCD) Gas_Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Calculation->Comparison Purity_Assessment Purity_Assessment Comparison->Purity_Assessment Purity Assessment Method_Selection_Logic Start Start Purity Assessment Elemental_Analysis Elemental Analysis (CHON) Start->Elemental_Analysis Pass_Fail Within ±0.4%? Elemental_Analysis->Pass_Fail HPLC_Analysis HPLC for Impurity Profile Pass_Fail->HPLC_Analysis Yes Re-purify Re-purify Sample Pass_Fail->Re-purify No Known_Impurities All Impurities Known? HPLC_Analysis->Known_Impurities qNMR_Purity qNMR for Absolute Purity Known_Impurities->qNMR_Purity Yes LCMS_Identification LC-MS for Impurity ID Known_Impurities->LCMS_Identification No Final_Purity_Report Comprehensive Purity Report qNMR_Purity->Final_Purity_Report LCMS_Identification->qNMR_Purity

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Trifluoromethyl)azepane hydrochloride

[1]

Executive Summary & Core Directive

Status: Critical Safety Protocol Target: Halogenated Organic Waste Stream[1]

As a Senior Application Scientist, I cannot overstate the importance of rigor when disposing of fluorinated building blocks like 2-(Trifluoromethyl)azepane hydrochloride . Unlike standard organic amines, the presence of the trifluoromethyl (-CF₃) group confers exceptional chemical stability to the carbon-fluorine bonds. Improper disposal (e.g., drain pouring or low-temperature incineration) risks releasing persistent fluorinated compounds or corrosive hydrogen fluoride (HF) into the environment.[1]

The Golden Rule: This compound must never enter the aqueous waste stream. It must be destroyed via high-temperature incineration with flue gas scrubbing capabilities.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated risks.[2]

PropertyDetail
Chemical Name 2-(Trifluoromethyl)azepane hydrochloride
CAS Number 1286269-04-6 (Generic for isomer class; verify specific lot)
Formula C₇H₁₂F₃N[1] · HCl
Molecular Weight 203.63 g/mol
Physical State White to off-white solid (hygroscopic)
Acidity Acidic in solution (HCl salt)
Key Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Corrosive potential (due to HCl)

Critical Hazard Mechanism: Upon thermal decomposition (fire or improper incineration), this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Hydrogen Chloride (HCl) .[1] HF is insidious; it penetrates skin to decalcify bone and cause systemic toxicity.

Pre-Disposal Handling & Segregation

Objective: Prevent cross-contamination and ensure waste stream compatibility.

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 or P100 particulate respirator (if handling open powder).[1]

  • Eyes: Chemical splash goggles (safety glasses are insufficient for corrosive salts).[1]

  • Hands: Nitrile gloves (double-gloving recommended; 0.11 mm minimum thickness).[1]

  • Body: Lab coat required; chemical apron if handling large liquid volumes.

Waste Segregation Rules
  • Do NOT Mix with Non-Halogenated Solvents: Keep separate from acetone, ethanol, or hexane waste streams intended for fuel blending. Halogens poison standard catalysts and corrode standard incinerators.

  • Do NOT Mix with Strong Bases: Adding base (NaOH) will liberate the free amine, 2-(trifluoromethyl)azepane, which is more volatile and odorous than the salt. Keep it as the stable salt form.

  • Do NOT Mix with Oxidizers: Risk of exothermic reaction.

Disposal Workflow: The "Cradle-to-Grave" Protocol[1]

Scenario A: Solid Waste (Pure Compound)[1]
  • Container: High-density polyethylene (HDPE) or glass jar. Avoid metal if the salt is damp (corrosion risk).

  • Labeling: "Hazardous Waste - Solid - Halogenated Organic."[1]

  • Action: Seal tightly. Tape the cap. Place in the Halogenated Solids waste drum.

Scenario B: Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Matrix: If dissolved in DMSO, Methanol, or DCM.

  • Container: HDPE Carboy.

  • Labeling: "Hazardous Waste - Liquid - Halogenated Solvent."[1]

  • Action: Pour into the Halogenated Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the -CF₃ group mandates the entire mixture be treated as halogenated waste.

Scenario C: Spill Cleanup
  • Evacuate & Ventilate: If dust is airborne.

  • PPE Up: Don goggles and double gloves.

  • Contain: Cover spill with a dry absorbent (Vermiculite or chemically treated pads).[1] Do not use water initially (creates corrosive acid runoff).[1]

  • Collect: Sweep into a disposable container.

  • Decontaminate: Wipe surface with a mild bicarbonate solution (to neutralize trace HCl), then water. Collect all wipes as solid hazardous waste.

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 2-(Trifluoromethyl)azepane hydrochloride.

DisposalWorkflowStartWaste Generation:2-(Trifluoromethyl)azepane HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidDry SaltLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolutionSegregationSegregation Check:Isolate from Non-HalogenatedSolid->SegregationLiquid->SegregationContainerSolidContainer:HDPE Jar or GlassLabel: 'Halogenated Solid'Segregation->ContainerSolidSolidsContainerLiquidContainer:HDPE CarboyLabel: 'Halogenated Liquid'Segregation->ContainerLiquidLiquidsDisposalMethodFinal Disposal:High-Temp Incineration(w/ HF Scrubber)ContainerSolid->DisposalMethodContainerLiquid->DisposalMethodProhibitedPROHIBITED:Drain Disposal / EvaporationDisposalMethod->ProhibitedAvoid

Caption: Operational workflow for segregating and packaging fluorinated amine salts for incineration.

Regulatory Compliance & Waste Codes

RCRA Classification (USA)

While 2-(Trifluoromethyl)azepane hydrochloride is not explicitly listed on the P-list or U-list, it falls under Process Knowledge based classification.[1]

CodeDescriptionApplicability
D002 Corrosive WasteApply if pH of aqueous solution is < 2.0 (Possible for HCl salts).[1]
D003 Reactive WasteUnlikely, but verify no cyanide/sulfide contamination.
Halogenated Waste ProfileMust be profiled as "Halogenated Organic" to ensure proper incineration.

Why "Halogenated" Matters: Facilities use specific kilns for halogenated waste to prevent the corrosion of the incinerator (by HF/HCl) and to capture toxic emissions. Mislabeling this as "Non-Halogenated" is a severe compliance violation that endangers facility workers.

Environmental Stewardship (PFAS Considerations)

While simple trifluoromethyl groups are distinct from long-chain PFAS (Per- and Polyfluoroalkyl Substances), regulatory bodies (ECHA, EPA) are increasingly scrutinizing all organofluorine compounds.[1]

  • Do not landfill: Leaching can contaminate groundwater.

  • Do not sewer: Wastewater treatment plants cannot degrade the C-F bond.

References

  • PubChem. (n.d.).[1] 2-(Trifluoromethyl)azepane hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1][3] Per- and polyfluoroalkyl substances (PFAS).[1][3][4][5][6][7] Retrieved from [Link]

Personal protective equipment for handling 2-(Trifluoromethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that 2-(Trifluoromethyl)azepane hydrochloride (CAS: Generic analogue reference 1354952-47-8 family) presents a dual-hazard profile often underestimated in high-throughput screening.

  • The Fluorine Effect: The trifluoromethyl (-CF₃) group at the C2 position significantly increases the lipophilicity of the azepane ring (logP shift).[1][2] This enhances the molecule's ability to penetrate the stratum corneum (skin barrier) compared to its non-fluorinated parent, hexamethyleneimine.[1]

  • The Salt Factor: While the hydrochloride salt form reduces volatility compared to the free base, it creates a fine, hygroscopic dust hazard. Upon contact with mucous membranes (eyes/lungs), hydrolysis releases hydrochloric acid, leading to immediate chemical irritation or potential corneal opacity.[1]

Hazard Classification (Analogue Read-Across):

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[3][1]

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1B (Potential Corrosive if wet).[3][1][2]

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation).[3][1][2]

Personal Protective Equipment (PPE) Matrix

The "What" – A Layered Defense Strategy

Do not rely on generic "lab safety" rules. Use this specific matrix designed for fluorinated amine salts.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient.[3][1][2] The fine salt dust can bypass side shields. Hydrolysis in the eye creates a corrosive acidic environment immediately.
Dermal (Hands) Double Nitrile Gloves (min.[3][1] 0.11 mm outer)Permeation Logic: The -CF₃ group acts as a permeation enhancer.[1] • Inner Layer: 4 mil Nitrile (Inspection layer).[3][1]• Outer Layer: 5-8 mil Nitrile (Sacrificial layer).Note: If using Dichloromethane (DCM) as a solvent, switch outer glove to PVA or Silver Shield®.[3][1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment is mandatory.[3][1][2] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required to block sub-micron salt particles.[1]
Body Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard coats are porous.[1] Tyvek sleeves prevent dust accumulation on forearms, a common contact dermatitis vector for solid salts.[1]

Operational Workflow & Critical Control Points

The "How" – Step-by-Step Protocol

Phase A: Intake & Weighing (High Risk)

The highest risk of exposure occurs during the transfer of the solid salt.[3][1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated salts are prone to static charge, causing "particle flight."[1]

  • The "Tunnel" Technique: Do not weigh in the open hood center. Build a draft shield using the balance doors.

  • Spill Hygiene: Any visible dust on the balance pan must be wiped immediately with a wet Kimwipe (water solubilizes the salt) followed by an acetone rinse. Do not blow compressed air. [3]

Phase B: Solubilization & Reaction[1][3]
  • Solvent Choice: When dissolving 2-(Trifluoromethyl)azepane HCl, avoid using uninhibited ethers initially if free-basing, as exotherms can occur.[1][2]

  • Neutralization: If converting to the free base (amine) in situ, add the base (e.g., TEA, Carbonate) slowly at 0°C. The heat of neutralization can volatilize the free amine, which is more toxic than the salt.[1]

Phase C: Waste Disposal (Logistics)

Fluorinated waste requires specific disposal paths to prevent environmental persistence (PFAS-adjacent concerns).[3][1][2]

  • Segregation: Do NOT mix with aqueous acid waste.[4]

  • Stream: Segregate into "Halogenated Organic Waste."

  • Destruction: The waste manifest must specify "Fluorinated Organics." Standard incineration (800°C) may be insufficient to mineralize the C-F bond.[1] Require High-Temperature Incineration (>1100°C) with caustic scrubbing to capture Hydrogen Fluoride (HF) byproducts.[3][1]

Visualizing the Safety Logic

Graphviz Diagram: Operational Safety Workflow

This diagram illustrates the decision logic and safety barriers for handling this specific compound.

SafetyWorkflow Start Start: Chemical Intake RiskAssess Risk Assessment: Isolate -CF3 & HCl Hazards Start->RiskAssess PPE_Check PPE Verification: 1. Goggles (Not Glasses) 2. Double Nitrile RiskAssess->PPE_Check Define Barriers Weighing Weighing Station: Fume Hood + Static Control PPE_Check->Weighing Solvent_Decision Solvent Selection Weighing->Solvent_Decision DCM_Route Solvent: DCM/Chloroform (High Permeation Risk) Solvent_Decision->DCM_Route Halogenated Solvent Std_Route Solvent: MeOH/DMF/Ether Solvent_Decision->Std_Route Polar/Non-Polar Glove_Switch ACTION: Switch Outer Glove to Silver Shield / PVA DCM_Route->Glove_Switch Reaction Reaction Setup (Monitor for Exotherm) Std_Route->Reaction Glove_Switch->Reaction Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) Reaction->Disposal Post-Exp

Caption: Operational workflow emphasizing the critical decision point for glove selection based on solvent compatibility with the fluorinated amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Fluorinated Azepanes. PubChem.[1] [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[2] ECHA.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R).[1][2] United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.